Product packaging for 1-phenyl-1H-pyrazole-5-carboxylic acid(Cat. No.:CAS No. 1133-77-3)

1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B073485
CAS No.: 1133-77-3
M. Wt: 188.18 g/mol
InChI Key: FLYDUXCFCARXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-phenyl-1H-pyrazole-5-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group appended to a pyrazole core, which is itself substituted with a phenyl ring, creating a versatile molecular scaffold. Its primary research application lies in its use as a key synthetic intermediate for the construction of more complex bioactive molecules, particularly through amide bond formation or metal-catalyzed coupling reactions. The pyrazole nucleus is a privileged structure in pharmacology, frequently found in compounds targeting a wide range of enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B073485 1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1133-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYDUXCFCARXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285029
Record name 1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-77-3
Record name 1133-77-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1133-77-3, is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1133-77-3[3][4]
Molecular Formula C₁₀H₈N₂O₂[3][4]
Molecular Weight 188.18 g/mol [3][4]
IUPAC Name This compound[4]
Appearance Solid powder[4]
Melting Point 182 °C (predicted)[5]
Density 1.28 ± 0.1 g/cm³ (predicted)[5]
pKa Data not available
Solubility Data not available

Note: The melting point and density are predicted values and await experimental confirmation from peer-reviewed literature. Experimental determination of pKa and solubility in various aqueous and organic solvents is crucial for further development and application.

Synthesis and Purification

The synthesis of pyrazole carboxylic acids can be achieved through several established routes. A common and versatile method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6]

General Synthetic Approach: Pyrazole Ring Formation

A plausible synthetic route to this compound involves the reaction of a suitable β-ketoester with phenylhydrazine. This is a widely used strategy for constructing the pyrazole core.[6]

Synthesis_Workflow Reactant1 β-Ketoester (e.g., ethyl 2,4-dioxovalerate) Intermediate Pyrazole-5-carboxylate Ester Reactant1->Intermediate Cyclocondensation (Ethanol, Acetic Acid catalyst, Reflux) Reactant2 Phenylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis (e.g., NaOH or LiOH, then acidify)

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate Ester (General)

The following is a general protocol for the synthesis of a pyrazole-5-carboxylate ester, which is a key intermediate. This can be adapted for the specific synthesis of the ethyl or methyl ester of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) in ethanol (to a concentration of approximately 0.2 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Reactant Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]

Experimental Protocol: Hydrolysis of the Ester to the Carboxylic Acid

The resulting pyrazole-5-carboxylate ester can be hydrolyzed to the desired carboxylic acid.

  • Dissolution: Dissolve the crude or purified ester in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2.0 equivalents).

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[7]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.[8][9]

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Dissolve->Cool No insoluble impurities Filter->Cool Crystals Crystal Formation Cool->Crystals Isolate Vacuum Filtration Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Spectral Data

  • ¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons and the phenyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl group, and the carbonyl carbon of the carboxylic acid group (typically in the range of 160-180 ppm).

  • FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[10][11][12]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.18 g/mol ).

Biological Activity and Potential Applications

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and more.[1][2][13]

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives have been investigated for their anti-inflammatory properties. For instance, some phenyl-pyrazolone derivatives have shown significant reduction in edema in animal models of acute inflammation.[14] While the specific anti-inflammatory activity of this compound has not been reported, its structural similarity to other active pyrazoles suggests it could be a candidate for such investigations.

Potential as an Antimicrobial Agent

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[13][15] Studies on various pyrazole derivatives have shown efficacy against a range of microbial pathogens. Therefore, screening this compound for its antimicrobial properties would be a logical step in exploring its biological potential.

Potential as an Anticancer Agent

Several pyrazole-based compounds have been identified with potent cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases. Given the prevalence of the pyrazole core in anticancer drug discovery, evaluating the cytotoxic effects of this compound against a panel of cancer cell lines is warranted.

Biological_Screening Compound This compound AntiInflammatory Anti-inflammatory Screening Compound->AntiInflammatory Antimicrobial Antimicrobial Screening Compound->Antimicrobial Anticancer Anticancer Screening Compound->Anticancer Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Antimicrobial->Mechanism Anticancer->Mechanism

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of interest due to its pyrazole core, a scaffold with proven and diverse biological activities. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological functions, this technical guide provides a foundational understanding for researchers. The outlined synthetic and purification strategies, along with the potential avenues for biological screening, offer a roadmap for future investigations into this promising compound. Further research is essential to fully elucidate its properties and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. This guide provides a detailed examination of its molecular structure, bonding characteristics, and physicochemical properties. The content herein is supported by compiled data from spectroscopic and crystallographic studies of closely related analogs, offering a robust framework for understanding this molecule's behavior at a molecular level. Furthermore, a generalized synthetic protocol is outlined, providing a practical basis for its laboratory preparation.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position. The molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol .[1]

The bonding within the pyrazole ring is characterized by delocalized π-electrons, which confer aromaticity to the system. The presence of the electron-withdrawing carboxylic acid group and the phenyl ring significantly influences the electron density distribution within the pyrazole core, impacting its reactivity and intermolecular interactions. The nitrogen atoms of the pyrazole ring are sp² hybridized.

Molecular Geometry

Table 1: Representative Bond Lengths and Angles for a Phenylpyrazole Carboxylic Acid Derivative (Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) [2]

ParameterBondLength (Å)ParameterBondAngle (°)
Bond LengthN1-N21.365(2)Bond AngleC5-N1-N2111.4(1)
N1-C51.348(2)N1-N2-C3105.9(1)
N2-C31.332(2)N2-C3-C4111.2(1)
C3-C41.411(2)C3-C4-C5105.0(1)
C4-C51.378(2)C4-C5-N1106.5(1)
N1-C(phenyl)1.431(2)N2-N1-C(phenyl)119.3(1)
C5-C(carboxyl)1.475(2)N1-C5-C(carboxyl)124.2(1)
C=O1.213(2)O-C-O124.5(1)
C-O1.345(2)

Note: Data is for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and serves as an approximation.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds via their carboxylic acid moieties, typically resulting in the formation of centrosymmetric dimers. These dimers can be further organized into more complex supramolecular architectures through weaker C-H···O and C-H···N interactions. π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules may also contribute to the overall crystal packing.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the target molecule is not available, data from analogous compounds provide expected characteristic signals.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Pyrazole-H (C4-H)δ 7.0 - 7.5 ppm (singlet)
Phenyl-Hδ 7.2 - 7.8 ppm (multiplet)
Carboxyl-OHδ 12.0 - 13.0 ppm (broad singlet)
¹³C NMR Pyrazole-Cδ 110 - 150 ppm
Phenyl-Cδ 120 - 140 ppm
Carboxyl-C=Oδ 160 - 170 ppm
FTIR O-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (carboxylic acid)1680 - 1710 cm⁻¹
C=N stretch (pyrazole)1500 - 1600 cm⁻¹
C=C stretch (aromatic)1450 - 1600 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 188

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole synthesis, most commonly involving the cyclocondensation of a β-dicarbonyl compound or its equivalent with phenylhydrazine.

General Synthesis of this compound

A widely applicable method involves the reaction of ethyl 2-formyl-3-oxopropanoate (or a related β-ketoester) with phenylhydrazine, followed by hydrolysis of the resulting ester.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Cyclocondensation:

    • Dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 Ethyl 2-formyl-3-oxopropanoate Step1 Cyclocondensation in Ethanol (Reflux) Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Intermediate Ethyl 1-phenyl-1H-pyrazole-5-carboxylate Step1->Intermediate Crude Product Step2 Hydrolysis with NaOH Step3 Acidification with HCl Step2->Step3 FinalProduct This compound Step3->FinalProduct Intermediate->Step2

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse biological activities.[3][4] Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The biological activity is often attributed to the ability of the pyrazole ring system to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, bonding, and synthetic methodology for this compound. By leveraging data from closely related analogs, a detailed picture of its structural and spectroscopic properties has been presented. The provided synthetic protocol offers a practical foundation for its preparation. The versatile pyrazole core suggests that this compound and its derivatives hold significant potential for further investigation in the field of drug discovery and development.

References

Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in chemical research and drug development. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide combines available information for structurally related compounds and established spectroscopic principles to offer a detailed characterization.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1133-77-3[1]

  • Molecular Formula: C₁₀H₈N₂O₂[1]

  • Molecular Weight: 188.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH4 (pyrazole ring)
~7.5 - 7.7m3HH3 (pyrazole ring) & Phenyl H(ortho)
~7.3 - 7.5m3HPhenyl H (meta, para)
>10.0br s1H-COOH

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~165-COOH
~140C5 (pyrazole ring)
~138Phenyl C (ipso)
~130C3 (pyrazole ring)
~129Phenyl C (para)
~128Phenyl C (ortho)
~125Phenyl C (meta)
~110C4 (pyrazole ring)

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic rings)
~1300MediumC-O stretch
~1200MediumO-H bend
~760, ~690StrongC-H bend (monosubstituted benzene)

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
188High[M]⁺ (Molecular ion)
171Moderate[M - OH]⁺
143Moderate[M - COOH]⁺
115Moderate[M - COOH - N₂]⁺ or [C₇H₅O]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These represent standard procedures that would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for aromatic and carboxylic acid carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 1-phenyl-1H- pyrazole-5-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Reporting Technical Guide / Report Structure_Confirmation->Reporting

Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic data reporting.

References

synthesis and characterization of 1-phenyl-1H-pyrazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction

This compound (CAS No. 1133-77-3) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the cyclocondensation reaction between a suitable β-dicarbonyl compound and phenylhydrazine to form the corresponding pyrazole ester. The second and final step is the hydrolysis of this ester intermediate under basic conditions, followed by acidification to yield the target carboxylic acid.

A widely used precursor is ethyl 1-phenyl-1H-pyrazole-5-carboxylate. The hydrolysis of this ester is a straightforward and high-yielding reaction.

Synthesis_Workflow start Ethyl 1-phenyl-1H- pyrazole-5-carboxylate reagents 1. NaOH or LiOH (aq) 2. Heat (Optional) start->reagents Hydrolysis intermediate Sodium 1-phenyl-1H- pyrazole-5-carboxylate (in solution) reagents->intermediate acidification HCl (aq) to pH 2-3 intermediate->acidification Neutralization product 1-phenyl-1H-pyrazole- 5-carboxylic Acid (Precipitate) acidification->product end Filtration & Drying product->end Isolation Characterization_Workflow product Synthesized Compound (Dried Powder) mp Melting Point (Purity) product->mp ftir FT-IR Spectroscopy (Functional Groups) product->ftir nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms final Confirmed Structure & Purity Data mp->final ftir->final nmr->final ms->final

Discovery of Novel Pyrazole Compounds for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel pyrazole compounds as potential cancer therapeutics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Novel Pyrazole Compounds

The following tables summarize the in vitro cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater activity.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Indole-Pyrazole Hybrids

CompoundHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Compound 33 < 23.7< 23.7< 23.7< 23.7
Compound 34 < 23.7< 23.7< 23.7< 23.7
Doxorubicin 24.7 - 64.864.824.7-

Data sourced from Hassan et al.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Isolongifolanone-Pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Compound 37 5.21--
Compound 35 6.71-5.16
Compound 36 ---

Data sourced from Wang et al. and another study.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Fused Pyrazole Derivatives

CompoundHepG2 (Liver)
Compound 50 0.71
Erlotinib 10.6
Sorafenib 1.06

Data sourced from Saleh et al.

Table 4: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Analogs

CompoundHepG2 (Liver)MCF-7 (Breast)HeLa (Cervical)
Compound 57 3.11 - 4.913.11 - 4.913.11 - 4.91
Compound 58 4.06 - 4.244.06 - 4.244.06 - 4.24
Doxorubicin 4.30 - 5.174.30 - 5.174.30 - 5.17

Data sourced from El-Gohary et al.

Table 5: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Benzothiazole Hybrids

CompoundHT29 (Colon)PC3 (Prostate)A549 (Lung)U87MG (Glioblastoma)
Compound 25 3.17 - 6.773.17 - 6.773.17 - 6.773.17 - 6.77
Axitinib ----

Data sourced from Reddy et al.

Table 6: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Carbaldehyde Derivatives

CompoundMCF-7 (Breast)
Compound 43 0.25
Doxorubicin 0.95

Data sourced from Thangarasu et al.

Table 7: In Vitro Cytotoxicity (IC50, µM) of Polysubstituted Pyrazole Derivatives

CompoundHepG2 (Liver)
Compound 59 2
Cisplatin 5.5

Data sourced from Omran et al.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazole compounds for cancer therapy.

General Synthesis of Pyrazole Derivatives

A common and effective method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]

Materials:

  • Substituted 1,3-dicarbonyl compound (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate or the appropriate substituted hydrazine (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazole compounds on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways implicated in the anticancer activity of pyrazole compounds and a general workflow for their discovery and evaluation.

Signaling Pathway Diagrams

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Cyclin_E Cyclin E Akt->Cyclin_E promotes expression Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->CDK2 inhibits pRb p-Rb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->VEGFR2 inhibits Angiogenesis_Inhibition Angiogenesis Inhibition

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->PI3K inhibits Apoptosis_Induction Apoptosis Induction

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Library Synthesis Chemical_Characterization Chemical Characterization (NMR, MS) Compound_Design->Chemical_Characterization Cell_Viability Cell Viability Assay (MTT) Chemical_Characterization->Cell_Viability Hit_Identification Hit Identification Cell_Viability->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot Mechanism_of_Action->Western_Blot Lead_Selection Lead Compound Selection Apoptosis_Assay->Lead_Selection Cell_Cycle_Analysis->Lead_Selection Western_Blot->Lead_Selection Xenograft_Model In Vivo Xenograft Model Lead_Selection->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Toxicity Preclinical_Candidate Preclinical Candidate Efficacy_Toxicity->Preclinical_Candidate

References

1-phenyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its pyrazole core is a well-established pharmacophore present in numerous commercial drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3][4] The presence of both a phenyl group and a carboxylic acid moiety on the pyrazole ring provides a synthetically versatile scaffold. The carboxylic acid serves as a convenient handle for a variety of chemical transformations, most notably the formation of esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an azole building block typically appearing as a solid at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1133-77-3[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Alternate Name (5-Carboxy-1H-pyrazol-1-yl)benzene[1]
InChIKey LAWUBNJMRGMNQD-UHFFFAOYSA-N[7]
SMILES O=C(O)c1cn(nc1)c2ccccc2[7]

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives most commonly proceeds via a cyclocondensation reaction, a foundational method for constructing the pyrazole ring.[5] This approach typically involves the reaction of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. A prevalent strategy is the hydrolysis of a corresponding pyrazole-5-carboxylate ester, which is itself formed through this cyclocondensation.

G cluster_0 Strategy A: Ring Construction then Hydrolysis A β-Ketoester C 1-Phenyl-1H-pyrazole- 5-carboxylate Ester A->C Cyclocondensation (e.g., + Acetic Acid, reflux) B Phenylhydrazine B->C D 1-Phenyl-1H-pyrazole- 5-carboxylic Acid C->D Ester Hydrolysis (e.g., LiOH or NaOH)

Caption: Common synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the hydrolysis of a 1-phenyl-1H-pyrazole-5-carboxylate ester to the target carboxylic acid.[6]

Materials:

  • 1-Phenyl-1H-pyrazole-5-carboxylate ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a suitable solvent mixture, such as THF and water (e.g., 3:1 ratio).[6]

  • Add the base (e.g., LiOH, 2.0 eq) to the solution and stir the mixture vigorously at a temperature ranging from room temperature to 50 °C.[6][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[6][8]

  • Upon completion, cool the reaction mixture in an ice bath.

  • If THF was used, concentrate the mixture under reduced pressure to remove the organic solvent.[8]

  • Dissolve the remaining aqueous residue in water and perform an extraction with dichloromethane to remove any unreacted starting material.[8]

  • Carefully acidify the aqueous phase to a pH of < 3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6][8]

  • Stir the acidified mixture in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.[6]

  • Dry the solid product under high vacuum to afford the pure this compound.[8]

Chemical Reactivity and Applications

The utility of this compound as a building block stems from the reactivity of its carboxylic acid group. This functional group allows for a range of subsequent modifications to produce diverse libraries of compounds for screening in drug discovery and materials science.

Key Reactions:

  • Amidation: The most common transformation involves coupling the carboxylic acid with a wide variety of primary or secondary amines to form pyrazole-5-carboxamides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[6]

  • Esterification: The compound can react with various alcohols under acidic conditions to yield the corresponding esters.[5]

  • Condensation Reactions: It can participate in condensation reactions to form more complex molecular architectures.[5]

G cluster_1 Derivatization Pathways A 1-Phenyl-1H-pyrazole- 5-carboxylic Acid B Acid Chloride Intermediate A->B SOCl₂ or (COCl)₂ D Ester Derivatives (R-OH, H⁺) A->D Esterification C Amide Derivatives (R-NH₂) B->C Amine Coupling

Caption: Key derivatization pathways for the title compound.

Applications: The pyrazole scaffold is a cornerstone in modern pharmacology and agrochemistry.[2][9] Derivatives of this compound have been investigated for a wide range of biological activities.

  • Pharmaceuticals: The pyrazole nucleus is a key feature in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][9][10] For example, pyrazole derivatives have been designed as potent inhibitors of enzymes like HDAC6 for treating acute liver injury.[11]

  • Agrochemicals: This class of compounds serves as a foundation for developing herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]

  • Material Science: Derivatives can be utilized in the synthesis of advanced materials, including polymers and coatings, due to their unique electronic and physical properties.[2][5]

Biological Activities of Derivatives

The true value of this compound is realized in the biological activities of its derivatives. By modifying the groups attached to the carboxylic acid, researchers can fine-tune the pharmacological profile of the resulting molecules.

Derivative ClassTarget / ActivityQuantitative DataReference(s)
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamidesHDAC6 Inhibition (Anti-necroptotic)IC₅₀ = 4.95 nM (HDAC6)[11]
HDAC6 DegradationDC₅₀ = 0.96 nM[11]
1H-Pyrazole-5-carboxamides (general)Anticancer, Anti-inflammatoryVaries with substitution[6]
1H-Pyrazole-5-carboxylic acid amides (Thiazole-containing)Insecticidal (vs. Aphis fabae)85.7% mortality at 12.5 mg/L (Compound 7h)[12]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesEnzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[9]
Various Pyrazole Carboxylic AcidsAntimicrobialMIC of 128 µg/mL (nitro-substituted derivative vs. B. cereus)[9]
Anticancer (vs. Glioblastoma)Significant reduction in cell viability (Compounds 3 and 5)[9]

Protocols for Derivative Synthesis

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxamides

This two-step protocol describes the conversion of the carboxylic acid to an amide via an acid chloride intermediate.[6]

Step 1: Acid Chloride Formation

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Catalytic N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a single drop of DMF to act as a catalyst.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise to the stirred suspension. Observe for gas evolution.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution, indicating the formation of the acid chloride.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Crude 1-phenyl-1H-pyrazole-5-carbonyl chloride (from Step 1) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-5-carboxamide derivative.

Conclusion

This compound is a high-value, versatile scaffold in synthetic organic chemistry. Its straightforward synthesis and the accessible reactivity of its carboxylic acid group make it an ideal starting point for the creation of large, diverse chemical libraries. The demonstrated success of its derivatives in achieving potent and selective biological activity, particularly in the realms of pharmaceuticals and agrochemicals, underscores its continued importance.[2][9][11] As researchers continue to explore the chemical space around the pyrazole core, this compound will undoubtedly remain a crucial building block for developing next-generation functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid via Cyclization Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This document provides detailed protocols for the synthesis of this compound via a robust and widely used cyclization reaction, the Knorr pyrazole synthesis, followed by ester hydrolysis.

The primary synthetic strategy involves a two-step sequence:

  • Cyclocondensation: Reaction of phenylhydrazine with a suitable β-ketoester to form ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Conversion of the resulting ester to the target carboxylic acid.

Synthetic Workflow

The overall synthetic pathway is a classic example of heterocycle formation followed by functional group modification.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Phenylhydrazine C Ethyl 1-phenyl-1H-pyrazole-5-carboxylate A->C Ethanol, Acetic Acid (cat.) Reflux B Ethyl 2,4-dioxovalerate (Ethyl Acetylpyruvate) B->C D Ethyl 1-phenyl-1H-pyrazole-5-carboxylate E This compound D->E NaOH or LiOH THF/Water, Heat G cluster_0 Knorr Pyrazole Synthesis Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Phenylhydrazine->Hydrazone Intermediate Condensation -H2O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack β-Ketoester β-Ketoester β-Ketoester->Hydrazone Intermediate Pyrazole Ester Pyrazole Ester Cyclized Intermediate->Pyrazole Ester Dehydration -H2O

Application Notes and Protocols for the Synthesis of Pyrazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-5-carboxamide derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are key components in numerous therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The versatility of the pyrazole core allows for extensive structural modifications, making it a privileged scaffold in medicinal chemistry and drug discovery.[4][5] This document provides detailed protocols for the synthesis of pyrazole-5-carboxamide derivatives, focusing on a common and adaptable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of 1H-pyrazole-5-carboxamide derivatives can be broadly approached via two main strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.

  • Strategy A: Pyrazole Ring Formation Followed by Amidation: This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester group at the C5 position. This intermediate is then coupled with a desired amine to form the final carboxamide. The primary advantage of this method is the ability to introduce a wide variety of amine functionalities at a late stage of the synthesis, allowing for the creation of diverse compound libraries.[1]

  • Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation: In this less common strategy, the carboxamide functional group is installed on an acyclic precursor before the cyclization to form the pyrazole ring. This approach can be beneficial if the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.[1]

This document will focus on providing detailed protocols for the widely used Strategy A .

Experimental Workflow and Visualization

The general workflow for the synthesis of pyrazole-5-carboxamide derivatives via Strategy A is depicted below. This process typically begins with the construction of a pyrazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, amide bond formation.

SynthesisWorkflow cluster_0 Step 1: Pyrazole Ring Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Bond Formation A Starting Materials (e.g., 1,3-dicarbonyl compound + hydrazine) B Pyrazole-5-carboxylate Ester A->B Cyclocondensation C Pyrazole-5-carboxylic Acid B->C Base or Acid Hydrolysis (e.g., LiOH, NaOH) E Pyrazole-5-carboxamide Derivative C->E Coupling Reagents or Acid Chloride Formation D Desired Amine (R-NH2) D->E

Caption: General workflow for the synthesis of pyrazole-5-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester

This protocol describes a general method for the synthesis of a pyrazole ring with an ester functional group at the C5 position through a cyclocondensation reaction.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, if needed)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a salt of the hydrazine (e.g., hydrochloride), a base such as sodium acetate may be added.

  • Add a catalytic amount of glacial acetic acid if the reaction is slow.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum to obtain the pyrazole-5-carboxylate ester.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester

This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[1]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.[1]

Materials:

  • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)[1]

  • Tetrahydrofuran (THF) and Water (co-solvent system)[1]

  • Hydrochloric acid (HCl), 1M solution[1]

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]

  • Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]

  • Stir the mixture in the ice bath for an additional 30 minutes.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]

  • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[1]

Protocol 3: Amide Bond Formation via Acid Chloride

This protocol describes the synthesis of the final N-substituted-1H-pyrazole-5-carboxamide from the corresponding carboxylic acid.[1]

Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.[1]

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[1]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • N,N-Dimethylformamide (DMF) (catalytic amount)[1]

  • Desired primary or secondary amine (1.2 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

Procedure:

Part A: Acid Chloride Formation

  • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[1]

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.[1]

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[1]

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[1]

Part B: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[1]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[1]

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide derivative.

Data Presentation

The following table summarizes representative yields for a series of synthesized pyrazole-1-carboxamide derivatives and their antioxidant activity.

CompoundR1R2Yield (%)DPPH Scavenging Activity (IC50 in µg/mL)
5a 4-Cl4-OCH375-
5c 4-Cl4-N(CH3)2-Excellent
5d 4-CH34-N(CH3)272-

Data adapted from multiple sources for illustrative purposes.[6] Note that "excellent" activity for compound 5c indicates strong DPPH radical scavenging abilities as reported in the source.[6]

Biological Activities of Pyrazole-5-Carboxamide Derivatives

Pyrazole-5-carboxamide derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. Some of the notable activities include:

  • Antimicrobial and Antifungal Activity: Many pyrazole carboxamides have been synthesized and evaluated for their in vitro antimicrobial and antifungal properties.[7]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in in vivo models.[2]

  • Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents.[8][9]

  • Enzyme Inhibitory Activity: Pyrazole-5-carboxamides have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[1]

  • Insecticidal Activity: Some aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have demonstrated significant insecticidal activity.[10]

References

Application of Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic compounds, pyrazole and its derivatives have emerged as highly effective corrosion inhibitors for mild steel, particularly in acidic environments.[1][2][3][4][5] Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen heteroatoms, aromatic rings, and the potential for various substituent groups, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[6][7]

These application notes provide a comprehensive overview of the use of pyrazole derivatives as corrosion inhibitors for mild steel, including detailed experimental protocols for their evaluation and a summary of their performance.

Mechanism of Corrosion Inhibition

The primary mechanism by which pyrazole derivatives inhibit the corrosion of mild steel is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both (mixed adsorption).[5][8]

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involves the formation of coordinate bonds between the lone pair of electrons of the heteroatoms (nitrogen) in the pyrazole ring and the vacant d-orbitals of iron atoms on the mild steel surface.[4] The presence of π-electrons in the aromatic ring also contributes to the adsorption process.

The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the mild steel from the corrosive environment and thereby reducing the rate of corrosion.[1][9] The effectiveness of this protective film depends on factors such as the molecular structure of the pyrazole derivative, its concentration, the temperature, and the nature of the corrosive medium.[3][7][10] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[2][3][9][11]

Experimental Evaluation of Pyrazole Derivatives as Corrosion Inhibitors

A systematic evaluation of pyrazole derivatives as corrosion inhibitors involves a series of experimental and computational studies. The general workflow for this evaluation is depicted in the diagram below.

G cluster_synthesis Synthesis & Characterization cluster_preparation Sample Preparation cluster_evaluation Corrosion Inhibition Evaluation cluster_computational Computational Studies synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (FTIR, NMR) synthesis->characterization steel_prep Mild Steel Specimen Preparation solution_prep Preparation of Corrosive Media & Inhibitor Solutions dft Quantum Chemical Calculations (DFT) characterization->dft weight_loss Weight Loss Method steel_prep->weight_loss electrochemical Electrochemical Methods (EIS, PDP) steel_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical surface_analysis Surface Analysis (SEM, AFM) weight_loss->surface_analysis electrochemical->surface_analysis electrochemical->dft md Molecular Dynamics (MD) Simulations dft->md

Caption: Experimental workflow for evaluating pyrazole derivatives as corrosion inhibitors.

Detailed Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of a chalcone derivative with a hydrazine compound.[1]

Protocol for Synthesis of Pyrazole Derivatives (Example): [1]

  • Chalcone Synthesis: React an appropriate acetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) to form the chalcone derivative.

  • Pyrazole Synthesis: A mixture of the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol, 85%) or phenylhydrazine (0.01 mol, 99%) in absolute ethanol (50 mL) is prepared.

  • To this mixture, add aqueous sodium hydroxide (10%, 6 mL).

  • Reflux the reaction mixture for 24 hours.

  • Pour the reaction mixture into cold water.

  • Filter the resulting solid product, wash it with water, and recrystallize it from ethanol.

  • Characterize the synthesized pyrazole derivatives using spectroscopic techniques such as FTIR and ¹H NMR to confirm their structure.[1][10]

Preparation of Mild Steel Specimens

Proper preparation of the mild steel specimens is crucial for obtaining reproducible results.

Protocol for Mild Steel Specimen Preparation: [4]

  • Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss measurements).

  • For electrochemical studies, embed the mild steel in a suitable resin, leaving a defined surface area exposed (e.g., 1 cm²).

  • Mechanically polish the surface of the specimens using a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit) to achieve a smooth, mirror-like finish.[4]

  • Degrease the polished specimens with acetone and rinse with distilled water.[4]

  • Dry the specimens and store them in a desiccator before use.

Weight Loss Measurements

This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.

Protocol for Weight Loss Measurements: [1][12][13][14][15]

  • Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) and solutions of the pyrazole derivative inhibitor at various concentrations.[1][6]

  • Accurately weigh the prepared mild steel specimens (W_initial).

  • Immerse the specimens in the corrosive solutions with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the specimens, wash them with a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and then dry.

  • Weigh the cleaned and dried specimens (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (CR): CR = ΔW / (A * t) where A is the surface area of the specimen and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[1]

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism. The two most common techniques are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).[2][3][9]

Protocol for Electrochemical Measurements: [8][16][17][18]

  • Use a standard three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[19]

  • Allow the working electrode to reach a stable open-circuit potential (OCP) before each measurement (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

    • The data is typically represented as Nyquist and Bode plots.

    • The charge transfer resistance (R_ct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.

    • The inhibition efficiency can be calculated using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[16]

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear Tafel segments to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The inhibition efficiency can be calculated using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

Surface Analysis Techniques

Surface analysis techniques are used to visualize the morphology of the mild steel surface and confirm the formation of a protective inhibitor film.[19][20][21][22]

Protocol for Surface Analysis:

  • Scanning Electron Microscopy (SEM):

    • After the corrosion tests (weight loss or electrochemical), carefully rinse and dry the mild steel specimens.

    • Mount the specimens on an SEM stub and coat with a thin layer of a conductive material (e.g., gold) if necessary.

    • Examine the surface morphology of the specimens under the SEM to observe the extent of corrosion damage in the absence and presence of the inhibitor.[17][20]

  • Atomic Force Microscopy (AFM):

    • AFM provides a three-dimensional profile of the surface at a high resolution.

    • Analyze the surface roughness of the mild steel specimens before and after immersion in the corrosive media with and without the inhibitor to quantify the protective effect of the inhibitor film.[22]

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods provide insights into the relationship between the molecular structure of the pyrazole derivatives and their inhibition efficiency.[3][16][23][24]

Generalized Protocol for Computational Studies:

  • Quantum Chemical Calculations (DFT):

    • Optimize the geometry of the pyrazole derivative molecules using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-31G basis set).[3][23]

    • Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken charges.[24]

    • These parameters help to correlate the electronic properties of the inhibitor molecules with their inhibition efficiency. A higher E_HOMO and lower E_LUMO generally indicate a higher inhibition efficiency.[24]

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations to study the adsorption behavior of the pyrazole derivative molecules on the iron surface (e.g., Fe(110)).

    • The simulation box typically contains the inhibitor molecules, water molecules, and corrosive ions.

    • Analyze the interaction energy and the radial distribution function to understand the adsorption mechanism and the stability of the adsorbed layer.

Performance of Pyrazole Derivatives as Corrosion Inhibitors

The inhibition efficiency of various pyrazole derivatives for mild steel in acidic media is summarized in the table below.

Pyrazole DerivativeCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
(R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02)1 M HClWeight Loss, PDP, EIS10⁻³ M91.5[2]
3,5-dimethyl-1H-pyrazol-1-yl m(4-((4-hydroxybenzylidene)amino)phenyl)methanone (DPHM)1 M HClWeight Loss400 ppm89.5 (at 60°C)[10]
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1)1 M HClWeight Loss4 x 10⁻⁴ M84.56[9]
3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9)1 M HClWeight Loss, PDP, EIS10⁻³ M95[3][23]
3-methyl-1H-pyrazol-5-amine (MPA)1 M H₂SO₄Weight Loss, EIS0.8 g/L92.28 (WL), 96.47 (EIS)[6]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)1 M H₂SO₄Weight Loss, EIS0.8 g/L88.14 (WL), 85.55 (EIS)[6]
N-((1H-Pyrazol-1-yl)methyl)-4-nitroaniline (L4)1 M HClWeight Loss10⁻³ M90.1[25]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)1 M HClWeight Loss10⁻³ M91.8[25]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)1 M HClWeight Loss10⁻³ M94[7]
3-phenyl-1H-pyrazole-4-carboxaldehyde (PP4C)1 M HClWeight Loss, PDP, EIS5 mM96.33[5]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)1 M HNO₃Weight Loss15 µM92.5 (for copper)[16]
Pyrazole s-Triazine/anilino-morpholino Derivatives1 M HClWeight Loss, PDP-98.69 - 98.77[17]

Logical Relationship of Corrosion Inhibition

The following diagram illustrates the logical steps involved in the corrosion inhibition process by pyrazole derivatives on a mild steel surface.

G cluster_environment Corrosive Environment (e.g., HCl) cluster_steel Mild Steel Surface cluster_inhibitor Pyrazole Derivative cluster_process Inhibition Process H_plus H⁺ ions Fe Fe atoms H_plus->Fe Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Cl_minus Cl⁻ ions Cl_minus->Fe Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Adsorption Adsorption on Surface Fe->Adsorption Pyrazole Pyrazole Molecule Pyrazole->Adsorption Film Protective Film Formation Adsorption->Film Film->H_plus Blocks Film->Cl_minus Blocks Corrosion_Reduction Corrosion Rate Reduction Film->Corrosion_Reduction

Caption: Logical relationship of corrosion inhibition by pyrazole derivatives.

Conclusion

Pyrazole derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists to systematically evaluate the efficacy of new and existing pyrazole-based inhibitors. Further research in this area could focus on the development of environmentally friendly and highly efficient pyrazole derivatives for industrial applications.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities, including potent anticancer effects.[1][2] The pyrazole scaffold is a key structural motif in several FDA-approved drugs.[3] High-throughput screening (HTS) offers an efficient methodology to rapidly evaluate large libraries of pyrazole analogs, enabling the identification of lead compounds with promising therapeutic potential.[1][4] This document provides detailed protocols for a multi-step HTS workflow designed to identify and characterize pyrazole derivatives with anticancer activity, focusing on cell viability, apoptosis, and cell cycle arrest.

High-Throughput Screening Workflow

The HTS workflow for identifying anticancer pyrazole derivatives typically involves a primary screen to identify "hits" that reduce cancer cell viability, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and determine potency.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Mechanism of Action Studies Primary_Screen Primary HTS: Cell Viability Assay (e.g., MTT, ATP-based) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Compounds ('Hits') Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Dose_Response->Cell_Cycle_Assay Pathway_Analysis Target Identification & Pathway Analysis (e.g., Kinase Profiling, Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis

Caption: General workflow for high-throughput screening of pyrazole analogs.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following tables summarize hypothetical quantitative data for a series of pyrazole derivatives against various human cancer cell lines. This data is representative of what would be generated during an HTS campaign.

Table 1: IC50 Values (µM) of Pyrazole Derivatives from Primary Cell Viability Screen

Compound IDA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
PZD-0018.05.812.5
PZD-002> 50> 50> 50
PZD-0032.51.24.8
PZD-00415.222.118.9
PZD-0050.90.51.1
Doxorubicin0.81.00.6

Data is hypothetical and for illustrative purposes.

Table 2: Secondary Assay Results for Lead Compound PZD-005

AssayParameterResult (at 1 µM)
Apoptosis AssayCaspase-3/7 Activity4.5-fold increase
Cell Cycle Analysis% Cells in G2/M65%
% Cells in G0/G120%
% Cells in S15%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay (ATP-Based)

This protocol is designed for the primary screening of a compound library to identify hits that reduce cancer cell viability by measuring intracellular ATP levels.[5][6]

Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium

  • 384-well white, clear-bottom microplates

  • Pyrazole derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Reagent Addition: Equilibrate the luminescent cell viability assay reagent to room temperature. Add 50 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each well relative to the negative control (100% viability) and positive control (0% viability).

  • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).

Secondary Screening: Caspase-3/7 Apoptosis Assay

This protocol confirms whether the primary hits induce apoptosis by measuring the activity of executioner caspases.[7][8]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds from the primary screen

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in medium)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding and Compound Addition: Follow the same procedure as the primary HTS protocol (Steps 1 and 2) to seed cells and add the selected hit compounds at various concentrations for dose-response analysis.

  • Incubation: Incubate the plates for a shorter duration, typically 24 hours, at 37°C in a 5% CO₂ humidified incubator to capture early apoptotic events.

  • Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.

  • Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Increased luminescence relative to the negative control indicates an increase in caspase-3/7 activity, suggesting an apoptotic mechanism of action.

  • Generate dose-response curves to determine the EC50 for caspase activation for each hit compound.

Tertiary Screening: High-Throughput Cell Cycle Analysis

This protocol is used to determine if the hit compounds cause cell cycle arrest.[9][10]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well or 384-well microplates

  • Validated hit compounds

  • DNA staining dye (e.g., Hoechst 33342, Propidium Iodide)

  • Fixation and permeabilization buffers (if required by the dye)

  • High-content imaging system or microplate cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in microplates and treat with various concentrations of the hit compounds for 24-48 hours.

  • Cell Staining:

    • For live-cell analysis with a membrane-permeant dye like Hoechst 33342, add the dye directly to the wells and incubate as per the manufacturer's instructions.

    • For fixed-cell analysis with a dye like Propidium Iodide (PI), cells must first be harvested, fixed (e.g., with ethanol), and permeabilized before adding the PI stain.[10]

  • Data Acquisition: Acquire images and fluorescence intensity data using a high-content imaging system or a microplate cytometer. The intensity of the DNA stain is proportional to the DNA content of the cells.

  • Data Analysis:

    • Gate the cell populations based on fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]

    • Compare the cell cycle profiles of treated cells to untreated controls to identify compound-induced cell cycle arrest at specific phases.

Signaling Pathway Visualization

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling proteins involved in cell proliferation and survival.[3][11] A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), or interference with pathways like the PI3K/AKT/mTOR pathway.[11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Hypothetical signaling pathway inhibited by pyrazole analogs.

This diagram illustrates how a pyrazole derivative might inhibit the EGFR signaling pathway, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.[11] Further experiments, such as kinase activity assays and western blotting for key pathway proteins, would be required to confirm this mechanism of action.

References

Application Notes and Protocols for the Quantification of Pyrazole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is paramount for preclinical and clinical research, enabling the robust evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and toxicokinetics (TK). This document provides detailed application notes and protocols for the quantification of several therapeutically important pyrazole derivatives using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The choice of analytical technique for the quantification of pyrazole derivatives in biological samples is dictated by the required sensitivity, selectivity, and the complexity of the biological matrix.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and wide availability. It is well-suited for the quantification of analytes in the nanogram to microgram per milliliter range. Method development typically involves optimizing the stationary phase, mobile phase composition, and UV detection wavelength to achieve adequate separation and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers exceptional sensitivity (picogram to nanogram per milliliter range) and selectivity.[1] Its ability to distinguish analytes from endogenous matrix components with high specificity makes it indispensable for demanding applications requiring low limits of quantification.

Comparative Quantitative Data

The following tables summarize the validation parameters for the quantification of selected pyrazole derivatives in biological matrices using HPLC-UV and LC-MS/MS. This data provides a comparative overview of the performance of these methods.

Table 1: HPLC-UV Quantitative Data for Pyrazole Derivatives in Biological Samples

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference(s)
CelecoxibHuman Plasma10 - 80010100.5 ± 1.3< 8[2]
DeracoxibCanine PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
FirocoxibHorse Plasma25 - 25002588 - 93< 10[4]
FirocoxibCanine Plasma25 - 100002596 - 103< 10[4]

Table 2: LC-MS/MS Quantitative Data for Pyrazole Derivatives in Biological Samples

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference(s)
CelecoxibHuman Plasma10 - 200010Not Specified1.08 - 7.81[5]
CelecoxibHuman Plasma10 - 400010Not Specified< 7.2[6]
MavacoxibCanine Plasma5 - 20005Within ±15≤ 15
FirocoxibHorse/Dog Plasma1 - 3000188 - 107< 12.2[1]

Signaling Pathway of COX-2 Inhibitors (e.g., Celecoxib)

Many pyrazole derivatives, such as celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates the mechanism of action of celecoxib in inhibiting the inflammatory pathway.

Mechanism of Action of Celecoxib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Upregulates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Celecoxib's inhibition of the COX-2 pathway.

Experimental Workflow for Pyrazole Derivative Quantification

The general workflow for analyzing pyrazole derivatives in biological samples involves several key steps, from sample collection to data analysis.

General Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Sample_Preparation 2. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Sample_Preparation Chromatographic_Separation 3. Chromatographic Separation (HPLC or UPLC) Sample_Preparation->Chromatographic_Separation Detection 4. Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition 5. Data Acquisition & Processing Detection->Data_Acquisition Quantification 6. Quantification & Reporting Data_Acquisition->Quantification

A typical bioanalytical workflow.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of pyrazole derivatives in plasma using HPLC-UV and LC-MS/MS. These protocols are based on established methods and can be adapted for other pyrazole derivatives and biological matrices with appropriate validation.

Protocol 1: Quantification of Celecoxib in Human Plasma by HPLC-UV

This protocol describes a robust method for the determination of celecoxib in human plasma using HPLC with UV detection.[2]

1. Materials and Reagents

  • Celecoxib reference standard

  • Internal Standard (IS) (e.g., another suitable pyrazole derivative or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of celecoxib and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of celecoxib by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 100 to 8000 ng/mL).

  • IS Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 500 ng/mL) in methanol.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the celecoxib working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 10, 20, 50, 100, 200, 400, 800 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

4. HPLC-UV Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A suitable mixture of acetonitrile and water (with or without a buffer like formic acid), optimized for separation (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 20 µL

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of celecoxib to the IS against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of celecoxib in the unknown samples and QC samples from the calibration curve.

Protocol 2: Quantification of Mavacoxib in Canine Plasma by LC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of mavacoxib in canine plasma using LC-MS/MS.

1. Materials and Reagents

  • Mavacoxib reference standard

  • Internal Standard (IS), preferably a stable isotope-labeled analog of mavacoxib or a structurally similar compound (e.g., celecoxib).

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Canine plasma (drug-free)

  • Standard laboratory equipment as listed in Protocol 1.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions, working standards, and IS working solutions as described in Protocol 1, adjusting concentrations as needed for the higher sensitivity of the LC-MS/MS method.

  • Prepare calibration standards (e.g., 5 to 2000 ng/mL) and QC samples by spiking drug-free canine plasma.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing 1% formic acid and the IS at a fixed concentration.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-4.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the specific analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the IS. The specific transitions must be optimized for each compound.

5. Data Analysis

  • Similar to the HPLC-UV method, construct a calibration curve using the peak area ratios of the analyte to the IS.

  • Apply a weighted linear regression for quantification.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of pyrazole derivatives in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for demanding bioanalytical applications. Proper method validation is crucial to ensure the accuracy, precision, and reliability of the generated data, which is fundamental for the successful development and evaluation of pyrazole-based therapeutics.

References

Application Note: High-Performance Analysis of Pyrazoline Derivatives Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of pyrazoline derivatives. Pyrazolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities. The method detailed herein utilizes a C18 stationary phase with a methanol and 0.1% trifluoroacetic acid mobile phase, offering high resolution and sensitivity for the analysis of these compounds. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pyrazoline derivatives in various matrices.

Introduction

Pyrazoline and its derivatives are five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. As the interest in these compounds grows, the need for a reliable and efficient analytical method for their identification and quantification becomes paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of such compounds due to its high resolving power and suitability for moderately polar to nonpolar analytes. This note describes a systematic approach to developing and validating an RP-HPLC method for pyrazoline derivatives.

Experimental Workflow for RP-HPLC Method Development

RP_HPLC_Method_Development start Start: Define Analytical Target Profile (ATP) knowledge Knowledge Gathering: - Physicochemical properties of  pyrazoline derivatives - Literature review of existing methods start->knowledge initial_params Initial Parameter Selection knowledge->initial_params column_selection Stationary Phase (Column) Selection (e.g., C18, C8) initial_params->column_selection mobile_phase_selection Mobile Phase Selection - Organic Modifier (ACN, MeOH) - Aqueous Phase (Water, Buffer) - pH Modifier (TFA, Formic Acid) initial_params->mobile_phase_selection detection_selection Detector & Wavelength Selection (e.g., UV-Vis @ 206-254 nm) initial_params->detection_selection optimization Method Optimization column_selection->optimization mobile_phase_selection->optimization detection_selection->optimization gradient_isocratic Gradient vs. Isocratic Elution optimization->gradient_isocratic flow_rate Flow Rate Adjustment optimization->flow_rate temp Column Temperature optimization->temp validation Method Validation (ICH Guidelines) gradient_isocratic->validation flow_rate->validation temp->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized Analytical Method linearity->final_method accuracy->final_method precision->final_method specificity->final_method lod_loq->final_method robustness->final_method end End: Routine Analysis final_method->end

Caption: A logical workflow for the systematic development and validation of an RP-HPLC method for pyrazoline derivative analysis.

Materials and Reagents

  • Pyrazoline Derivative Standard: Reference standard of the pyrazoline derivative of interest.

  • Methanol: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Formic Acid: HPLC grade.

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Experimental Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the pyrazoline derivative reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve the sample in the mobile phase to a suitable concentration. For more complex matrices, a suitable extraction procedure may be required.

RP-HPLC Method Development Protocol
  • Initial Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% TFA in water) and an organic modifier (e.g., methanol or acetonitrile). A starting point could be a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Scan the UV spectrum of the pyrazoline derivative to determine the wavelength of maximum absorbance (λmax). A common starting point is in the range of 200-400 nm. For many pyrazolines, a wavelength around 206 nm or 237 nm has been found to be effective.[1][2][3]

    • Injection Volume: 10 µL

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase to achieve optimal retention and resolution. Increasing the organic modifier percentage will decrease the retention time.

    • pH of the Aqueous Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Using an acidic modifier like 0.1% TFA or formic acid can improve peak shape and reproducibility.

    • Flow Rate: Adjust the flow rate to optimize analysis time and resolution. A flow rate of 0.8 to 1.2 mL/min is typical for a 4.6 mm ID column.

    • Column Temperature: Varying the column temperature can influence selectivity and peak shape. A temperature of 25-30 °C is a good starting point.

Method Validation Protocol (as per ICH Guidelines)
  • System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area and retention time.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.998.[1][3]

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo or blank sample to ensure that there are no interfering peaks at the retention time of the pyrazoline derivative.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.

Results and Discussion

The following tables summarize typical chromatographic conditions and validation parameters for the analysis of pyrazoline derivatives based on established methods.

Table 1: Optimized Chromatographic Conditions for Pyrazoline Derivative Analysis
ParameterCondition 1Condition 2
Stationary Phase Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1][2][3]Luna 5µ C18 (250 x 4.80 mm)
Mobile Phase 0.1% Trifluoroacetic Acid : Methanol (20:80 v/v)[1][2][3]Acetonitrile : Water (90:10 v/v)
Elution Mode Isocratic[1][2][3]Isocratic
Flow Rate 1.0 mL/min[1][2][3]0.8 mL/min
Column Temperature 25 ± 2 °C[1][2][3]Not Specified
Detection Wavelength 206 nm[1][2][3]237 nm
Injection Volume 5.0 µL[1][3]Not Specified
Table 2: Summary of Method Validation Parameters
ParameterResult 1Result 2
Linearity Range 50-80 µg/mL[1][3]0.5-50 ppm
Correlation Coefficient (r²) 0.998[1][3]Not Specified
LOD 4 µg/mL[1][3]Not Specified
LOQ 15 µg/mL[1][3]Not Specified
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limits
Precision (%RSD) Within acceptable limits< 2%

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the analysis of pyrazoline derivatives. The method is highly sensitive, specific, and accurate, making it suitable for routine quality control and research applications. The provided protocols for method development and validation offer a clear roadmap for establishing a robust analytical procedure for this important class of compounds.

References

Probing Molecular Interactions: Application Notes and Protocols for Docking 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for identifying and optimizing potential therapeutic agents. This document provides detailed application notes and protocols for the molecular docking of compounds based on the 1-phenyl-1H-pyrazole-5-carboxylic acid scaffold with crucial protein targets implicated in cancer and other diseases. These target proteins include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A Kinase.

These notes are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to understanding the potential interactions of this chemical scaffold and providing a framework for conducting similar in silico studies. While specific docking data for this compound is limited in the current literature, this report consolidates findings from numerous studies on its derivatives to provide valuable insights into the structure-activity relationships of this class of compounds.

Introduction to the 1-Phenyl-1H-pyrazole Scaffold

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The carboxylic acid moiety at the 5-position offers a potential point for interaction with protein active sites and a handle for further chemical modification to enhance potency and selectivity.

Target Proteins of Interest

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a critical regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it a prime target for the development of cell cycle inhibitors.

Aurora A Kinase

Aurora A kinase plays a pivotal role in mitosis, including centrosome maturation and spindle formation. Overexpression of Aurora A is linked to genomic instability and is frequently observed in various human tumors.

Quantitative Docking Data of 1-Phenyl-1H-pyrazole Derivatives

The following tables summarize the molecular docking and in vitro activity data for various derivatives of the 1-phenyl-1H-pyrazole scaffold against the target proteins. It is important to note that these results are for derivatives and not for the parent this compound.

Table 1: Molecular Docking and In Vitro Activity Data for VEGFR-2 Inhibitors

Compound IDDerivative StructureBinding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
1b 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09-Cys919, Asp1046
Derivative A 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one-0.038-
Derivative B Pyrazole-conjugated pyrazolone-0.828-

Binding energies are often reported from in silico molecular docking studies. IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50% in in vitro assays.

Table 2: Molecular Docking and In Vitro Activity Data for CDK2 Inhibitors

Compound IDDerivative StructureBinding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
2b 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide-10.35-Leu83, Asp145
Compound 4 Pyrazole benzene sulfonamide derivative-3.82-
Compound 9 Pyrazole derivative-0.96-

Table 3: Molecular Docking and In Vitro Activity Data for Aurora A Kinase Inhibitors

Compound IDDerivative StructureBinding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
1d 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57-Ala213, Leu263
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative-0.11-

Experimental Protocols

General Molecular Docking Protocol using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking of a small molecule ligand, such as a this compound derivative, with a target protein using AutoDock Vina.

4.1.1. Preparation of the Target Protein

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, CDK2, Aurora A Kinase) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format. Software such as AutoDockTools, PyMOL, or Chimera can be used for this purpose.

4.1.2. Preparation of the Ligand

  • Generate Ligand Structure: The 3D structure of this compound or its derivative can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare the Ligand for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

4.1.3. Docking Simulation

  • Define the Grid Box: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

4.1.4. Analysis of Results

  • Binding Affinity: The output from AutoDock Vina will include the binding affinity (in kcal/mol) for the top-ranked binding poses. More negative values indicate stronger binding.

  • Visualization of Interactions: Visualize the docked poses of the ligand within the protein's active site using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Visualizations of Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Binding CDK2_CyclinE->Rb Hyper-phosphorylation DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Initiation AuroraA_Mitosis_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_inactive Aurora A (inactive) AuroraA_active Aurora A (active) AuroraA_inactive->AuroraA_active Phosphorylation + TPX2 Binding TPX2 TPX2 TPX2->AuroraA_active Centrosome_Maturation Centrosome Maturation AuroraA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA_active->Spindle_Assembly Docking_Workflow cluster_Preparation Preparation Phase cluster_Docking Docking Phase cluster_Analysis Analysis Phase Protein_Prep Protein Preparation (PDBQT) Grid_Setup Grid Box Definition Protein_Prep->Grid_Setup Ligand_Prep Ligand Preparation (PDBQT) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Setup->Run_Vina Analyze_Results Analyze Binding Affinity & Poses Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

References

In Vitro Cytotoxicity of 1-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various derivatives of 1-phenyl-1H-pyrazole-5-carboxylic acid and related pyrazole compounds against a panel of human cancer cell lines. It is crucial to note that the cytotoxic potential can vary significantly based on the specific substitutions on the pyrazole ring.

Table 1: Cytotoxicity (IC₅₀ in µM) of 1,3,5-Trisubstituted-1H-pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
Compound 4 35.5 ± 0.11268.2 ± 0.13475.3 ± 0.138[1][2]
Compound 5 25.1 ± 0.10571.3 ± 0.13581.0 ± 0.139[1][2]
Compound 6b 10.5 ± 0.07145.2 ± 0.12165.1 ± 0.133[1][2]
Compound 6c 4.2 ± 0.04331.4 ± 0.11168.3 ± 0.135[1][2]
Compound 7 3.9 ± 0.04125.2 ± 0.10540.2 ± 0.110[1][2]
Compound 8 5.1 ± 0.04833.1 ± 0.11267.2 ± 0.134[1][2]
Compound 10b 6.3 ± 0.05438.3 ± 0.11562.2 ± 0.132[1][2]
Compound 10c 8.2 ± 0.06240.1 ± 0.11754.1 ± 0.128[1][2]
Compound 12b 12.3 ± 0.07548.3 ± 0.12370.1 ± 0.136[1][2]

Table 2: Cytotoxicity (IC₅₀ in µM) of Other Pyrazole Derivatives

Compound ClassDerivativeCancer Cell Line(s)IC₅₀ (µM)Reference
Pyrazole Hydrazide Compound 33B16-F10 (Melanoma), MCF-7 (Breast)0.49 ± 0.07, 0.57 ± 0.03[3]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Compound 5Not Specified49.85[3]
3,5-diphenyl-1H-pyrazole L2CFPAC-1 (Pancreatic)61.7 ± 4.9[4][5]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole L3MCF-7 (Breast)81.48 ± 0.89[5]
Pyrazolo[3,4-d]pyrimidine Not SpecifiedHepG-2 (Liver)0.083[6]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate adenocarcinoma), and a non-cancerous cell line like MCF-10A for selectivity assessment.

  • Culture Medium: The choice of culture medium is cell line-dependent. For instance, DMEM with 10% Fetal Bovine Serum (FBS) is suitable for MDA-MB-231, HepG2, PANC-1, A375, A549, and MCF-7 cells.[7] All media should be supplemented with 100 U/mL of penicillin and 100 µg/mL of streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate culture medium. Replace the overnight culture medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To elucidate the mechanism of cell death, apoptosis and cell cycle analysis can be performed.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and fix the cells in ice-cold 70% ethanol.

    • Wash the cells and treat them with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Evaluation

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation 48h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout viability_calc Cell Viability Calculation (%) readout->viability_calc ic50_det IC50 Determination viability_calc->ic50_det

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.

Proposed Signaling Pathway for Pyrazole-Induced Apoptosis

While the precise mechanism for this compound is yet to be fully elucidated, studies on its derivatives suggest the induction of apoptosis. This can involve the modulation of key regulatory proteins.

G cluster_pathway Apoptosis Induction Pathway pyrazole Pyrazole Derivative bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibition bax Bax (Pro-apoptotic) pyrazole->bax Activation bcl2->bax caspase3 Caspase-3 (Executioner) bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of pyrazole-induced apoptosis via Bcl-2 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-phenyl-1H-pyrazole-5-carboxylic acid in various assays.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided below. These values are computationally derived and should be considered as estimates.

PropertyPredicted ValueNote
pKa 3.5 - 4.5The carboxylic acid moiety is expected to be the primary acidic site.
LogP 1.8 - 2.5Indicates moderate lipophilicity.
Aqueous Solubility LowPredicted to have low solubility in neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging due to the compound's low intrinsic water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," occurs when the compound rapidly moves from a favorable organic solvent to a less favorable aqueous environment, causing it to crash out of solution. To mitigate this, employ a stepwise dilution strategy. First, create an intermediate dilution of your DMSO stock in a small volume of your assay buffer. Then, add this intermediate dilution to the final volume of the assay medium. Adding the stock solution dropwise while gently vortexing can also help ensure rapid and even dispersion.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell-based assay should be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, adjusting the pH can significantly improve solubility. Since this is a carboxylic acid, increasing the pH of the buffer above its pKa (predicted to be in the range of 3.5-4.5) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. For example, using a buffer at pH 7.4 will favor the ionized, more soluble form of the compound. However, ensure that the chosen pH is compatible with your specific assay and biological system.

Q5: Are there any other solvents or co-solvents I can try?

A5: If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. Additionally, the use of co-solvents in your final assay medium can sometimes improve solubility. Common co-solvents include polyethylene glycol (PEG) or cyclodextrins. However, their compatibility and potential for assay interference must be carefully evaluated.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 188.18 g/mol ), you would need 1.88 mg.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Sonication (Optional): If solids persist, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visual Troubleshooting Guides

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation in Assay check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution in DMSO check_stock->prepare_stock No dilution_method How was the stock diluted? check_stock->dilution_method Yes prepare_stock->check_stock stepwise_dilution Use stepwise dilution strategy dilution_method->stepwise_dilution Direct ph_check Is the assay buffer pH > pKa? dilution_method->ph_check Stepwise direct_dilution Direct dilution into aqueous buffer stepwise_dilution->ph_check adjust_ph Adjust buffer pH to > 5.0 (e.g., 7.4) ph_check->adjust_ph No end_success Solubility Issue Resolved ph_check->end_success Yes cosolvent Consider adding a co-solvent (e.g., PEG, cyclodextrin) adjust_ph->cosolvent cosolvent->end_success

Caption: A decision-making workflow for troubleshooting solubility issues.

Signaling_Pathway_of_Solubilization cluster_solid Solid State cluster_dmso Organic Solvent cluster_aqueous Aqueous Assay Buffer Compound_Solid This compound (Solid) Compound_DMSO Dissolved in DMSO (High Concentration) Compound_Solid->Compound_DMSO Dissolution Precipitate Precipitation ('Solvent Shock') Compound_DMSO->Precipitate Rapid Dilution (pH < pKa) Soluble Soluble (Deprotonated Form) Compound_DMSO->Soluble Stepwise Dilution (pH > pKa)

Caption: The pathway from solid compound to a soluble state in an aqueous assay.

Technical Support Center: Enhancing the Stability of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-phenyl-1H-pyrazole-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The primary degradation pathways for these derivatives typically include hydrolysis, oxidation, and photolysis. Hydrolysis of the carboxylic acid group or other labile functional groups on the phenyl ring can occur under acidic or basic conditions. The pyrazole ring itself is relatively stable, but substituents can influence its susceptibility to oxidative and photolytic degradation.[1][2]

Q2: How do substituents on the phenyl ring affect the stability of the molecule?

A2: Substituents on the phenyl ring can significantly impact the electronic properties and, consequently, the stability of the molecule. Electron-donating groups may increase susceptibility to oxidation, while electron-withdrawing groups can influence the acidity of the carboxylic acid and the overall electron density of the pyrazole ring, potentially altering its stability.[3][4]

Q3: What are the initial signs of degradation I should look for in my samples?

A3: Initial signs of degradation can include a change in the physical appearance of the sample, such as color change or precipitation. Analytically, you may observe the appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC).

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, incompatibilities can arise with certain excipients, particularly those containing reactive impurities like aldehydes or peroxides. These can lead to the formation of adducts or oxidative degradation products. It is crucial to conduct compatibility studies with your chosen excipients early in the formulation development process.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Storage
  • Possible Cause: Degradation of the compound due to improper storage conditions (e.g., exposure to light, high temperature, or humidity).

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Use amber vials or protect from light with aluminum foil.

    • Perform Forced Degradation Studies: To identify if the unexpected peaks correspond to known degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8]

    • Characterize Degradants: If the peaks are significant, use techniques like LC-MS/MS to identify the structure of the degradation products.[5]

Issue 2: Poor Reproducibility in Bioassays
  • Possible Cause: Instability of the compound in the assay medium (e.g., buffer at a specific pH).

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare the compound in the assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

    • Adjust Buffer pH: If pH-dependent degradation is observed, consider adjusting the pH of the assay medium, if the experimental design allows.

    • Use Freshly Prepared Solutions: For sensitive compounds, always use freshly prepared solutions for your bioassays to minimize the impact of degradation.

Issue 3: Discoloration of the Solid Compound Over Time
  • Possible Cause: Oxidative or photolytic degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Light Protection: As mentioned previously, ensure the compound is rigorously protected from light.[9]

    • Antioxidant Addition: For formulated products, consider the inclusion of an antioxidant, after conducting thorough compatibility studies.[10]

Data Presentation

Table 1: Representative Forced Degradation Data for a this compound Derivative

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl24 h60 °C8.5Hydrolysis of side-chain ester
0.1 M NaOH8 h60 °C15.2Decarboxylation and ring opening
3% H₂O₂24 hRT12.8N-oxidation, hydroxylation of phenyl ring
Thermal48 h80 °C5.3Minor decomposition
Photolytic (ICH Q1B)1.2 million lux hours25 °C18.9Dimerization, cyclization products

Note: This data is a representative example and may not reflect the exact degradation profile of all derivatives.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[9]

  • Sample Analysis:

    • At the end of the exposure period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating RP-HPLC Method

This is an example of a stability-indicating RP-HPLC method that can be adapted for this compound derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., in a 20:80 v/v ratio).[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the specific derivative)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound and its degradation products.[11]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Derivative Decarboxylated Decarboxylated Product Parent->Decarboxylated RingOpened Ring-Opened Product Parent->RingOpened N_Oxide N-Oxide Parent->N_Oxide Hydroxylated Hydroxylated Phenyl Ring Parent->Hydroxylated Dimer Dimerized Product Parent->Dimer Cyclized Cyclized Product Parent->Cyclized

Caption: Potential degradation pathways for this compound derivatives.

ExperimentalWorkflow start Start: Pure Compound prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Refining Purification Techniques for Pyrazole Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of pyrazole carboxylic acid intermediates?

A1: Common impurities include unreacted starting materials, regioisomers formed during cyclization, and byproducts from side reactions such as aspartimide formation when coupling with asparagine.[1] The purity of the initial 1,3-dicarbonyl compound and hydrazine derivative is crucial, as impurities in these can lead to side reactions.

Q2: Which purification techniques are most effective for pyrazole carboxylic acid intermediates?

A2: The most common and effective techniques are recrystallization (both single-solvent and mixed-solvent systems) and column chromatography on silica gel.[2] For certain pyrazoles, forming acid addition salts with inorganic or organic acids followed by crystallization can be an effective purification method.[3]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your pyrazole carboxylic acid derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[4] It is advisable to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the compound precipitates at a temperature above its melting point. To resolve this, you can:

  • Add more of the "good" solvent to decrease the saturation point.[4]

  • Ensure a very slow cooling process to allow crystals to form gradually.[4]

  • Switch to a lower-boiling point solvent system.[4]

  • If available, add a seed crystal of the pure compound to induce crystallization.[4]

Q5: How can I improve a low recrystallization yield?

A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4] Cooling the solution thoroughly, for instance in an ice bath, will also maximize precipitation.[4] However, be mindful that aggressive cooling can sometimes lead to the co-precipitation of impurities.

Q6: What is the best way to remove colored impurities?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated. Lack of nucleation sites.- Concentrate the solution by boiling off some solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[4]
Crystals are impure. Impurities co-precipitated or are trapped in the crystal lattice.- Ensure the solution cooled slowly. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization.
Compound precipitates as an oil ("oiling out"). The compound's melting point is lower than the solution temperature, or the compound is too soluble.- Add more of the "good" solvent. - Use a lower-boiling point solvent. - Cool the solution very slowly.[4]
Low recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping peaks). Inappropriate solvent system (eluent). Column was not packed properly.- Adjust the polarity of the eluent. A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column. The eluent is not polar enough. The compound may be interacting strongly with the silica gel.- Gradually increase the polarity of the eluent. - For basic pyrazole compounds, consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase.
Tailing of peaks. The compound is interacting too strongly with the stationary phase. The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Reduce the amount of crude material loaded onto the column.
Cracking of the silica gel bed. Running the column dry. Heat generated from the solvent interacting with the silica.- Always keep the silica gel covered with the mobile phase. - Pack the column slowly and allow any heat to dissipate.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Techniques
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Single-Solvent Recrystallization (Ethanol)85%98%75%Effective for removing less polar impurities.
Mixed-Solvent Recrystallization (Ethanol/Water)88%99%80%Good for polar pyrazole derivatives.[4]
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient)70% (with regioisomer)>99%60%Excellent for separating isomers and closely related impurities.
Acid Salt Crystallization (Oxalic Acid)80%97%70%Useful for basic pyrazole intermediates.[3]

Note: These are representative values and actual results will vary depending on the specific pyrazole carboxylic acid intermediate and the nature of the impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude pyrazole carboxylic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of the hot solvent in a clean receiving flask. Use a pre-heated funnel with fluted filter paper to filter the hot solution into the clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of your desired compound from impurities (a retention factor, Rf, of around 0.3 is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is just level with the top of the silica.

  • Loading the Sample: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and begin to collect fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carboxylic acid intermediate.

Mandatory Visualization

Experimental_Workflow_Recrystallization start Crude Pyrazole Carboxylic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for Single-Solvent Recrystallization.

Troubleshooting_Logic_Oiling_Out start Compound 'Oils Out' add_solvent Add More 'Good' Solvent start->add_solvent slow_cool Ensure Slower Cooling start->slow_cool change_solvent Change Solvent System start->change_solvent seed_crystal Add a Seed Crystal start->seed_crystal reheat Re-heat to Dissolve add_solvent->reheat end Crystallization slow_cool->end change_solvent->end seed_crystal->end reheat->slow_cool

Caption: Troubleshooting flowchart for "oiling out".

References

Technical Support Center: Scaling Up 1-Phenyl-1H-pyrazole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide detailed experimental protocols, and offer troubleshooting advice to optimize production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is commonly produced via the hydrolysis of its corresponding ester, ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Incomplete Reaction: The hydrolysis of the starting ester may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider increasing the reaction time or temperature, but be mindful of potential side reactions.[2]

  • Reagent Quality: The purity of your starting materials, such as the ethyl ester and the base (e.g., NaOH, KOH), is crucial.

    • Troubleshooting: Use reagents from a reliable source and ensure they have been stored correctly to prevent degradation.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and isolation phases.[2]

    • Troubleshooting: During the acidification step to precipitate the carboxylic acid, ensure the pH is sufficiently low (at least 2-3 pH units below the pKa of the acid) to minimize its solubility in the aqueous layer.[4] When extracting, use an adequate amount of organic solvent and consider back-extracting the aqueous layer to recover any dissolved product.[1]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern during the hydrolysis of pyrazole esters is decarboxylation, especially at elevated temperatures.

  • Decarboxylation: The pyrazole-5-carboxylic acid can lose CO2 to form 1-phenyl-1H-pyrazole, particularly if the reaction is overheated.

    • Troubleshooting: Maintain careful temperature control during the hydrolysis and subsequent workup. Avoid excessive heating.

  • Other Impurities: The presence of unreacted starting materials or impurities from reagents can also contaminate the final product.

    • Troubleshooting: Ensure the initial reaction goes to completion and use high-purity reagents.[5] Purification methods like recrystallization are effective at removing most impurities.

Q3: My final product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a pure white solid?

A3: Discoloration often indicates the presence of residual impurities, which may be carried over from the starting materials or formed during the reaction.

  • Troubleshooting:

    • Recrystallization: This is one of the most effective methods for purifying solid carboxylic acids.[4] Experiment with different solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions for forming pure crystals.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture and then filter it hot to remove the carbon and adsorbed impurities.[6]

    • Acid-Base Extraction: Dissolve the impure acid in an aqueous base (like sodium hydroxide), wash the solution with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-precipitate the pure acid by adding a strong acid.[7]

Q4: What are the key considerations when scaling up this reaction from the lab bench to a larger reactor?

A4: Scaling up presents challenges related to heat and mass transfer.

  • Heat Management: The hydrolysis reaction can be exothermic. What is easily managed in a small flask can lead to a dangerous temperature increase in a large reactor.[8]

    • Solution: Ensure the reactor has adequate cooling capacity. Add reagents slowly and in a controlled manner to manage the rate of heat generation.[8]

  • Mixing Efficiency: Inadequate stirring in a large vessel can lead to localized "hot spots" or areas of high concentration, resulting in incomplete reactions or increased byproduct formation.

    • Solution: Use a reactor with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous.

  • Workup and Isolation: Handling large volumes of liquids during extraction and filtration requires appropriate equipment.

    • Solution: Plan the workup procedure carefully. Ensure you have large enough separatory funnels or extraction equipment. For filtration of the final product, consider using a Buchner funnel of an appropriate size.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield of this compound

ParameterCondition ACondition BCondition C
Base NaOHKOHNaOH
Temperature 80°C80°C100°C (Reflux)
Time 2 hours2 hours4 hours
Yield 72-90%~85%90-95%
Purity GoodGoodHigh, but risk of decarboxylation

Note: Yields are indicative and can vary based on the specific substrate and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol describes the saponification of ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

Materials:

  • Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl), concentrated or 5N

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol.

  • Hydrolysis: Add an aqueous solution of NaOH (2-3 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is ~2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven to obtain the final carboxylic acid.

Visualizations

Diagram 1: General Synthesis Workflow

cluster_0 Synthesis cluster_1 Work-Up cluster_2 Purification A Starting Material (Ethyl Ester) B Hydrolysis (NaOH, EtOH/H2O) A->B Reaction C Solvent Removal B->C D Acidification (HCl) C->D E Filtration D->E F Recrystallization E->F G Drying F->G H Final Product (Carboxylic Acid) G->H

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

Start Low Yield Observed Check_Reaction Was the reaction complete? Start->Check_Reaction Sol_Reaction_No Increase reaction time/temp. Monitor with TLC. Check_Reaction->Sol_Reaction_No No Sol_Reaction_Yes Proceed to next check. Check_Reaction->Sol_Reaction_Yes Yes Check_Workup Was product lost during workup? Sol_Workup_Yes Optimize pH during precipitation. Back-extract aqueous layers. Check_Workup->Sol_Workup_Yes Yes Sol_Workup_No Proceed to next check. Check_Workup->Sol_Workup_No No Check_Purity Are reagents pure? Sol_Purity_No Use fresh/purified reagents. Check_Purity->Sol_Purity_No No End Yield Improved Sol_Reaction_No->End Sol_Reaction_Yes->Check_Workup Sol_Workup_Yes->End Sol_Workup_No->Check_Purity Sol_Purity_No->End

Caption: Decision tree for troubleshooting low reaction yields.

References

improving the efficiency of pyrazole-based corrosion inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole-based corrosion inhibitors. This resource is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental workflows and troubleshooting common issues encountered when working with this promising class of compounds.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole derivatives effective corrosion inhibitors? A1: Pyrazole derivatives are highly effective due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[1] These features facilitate strong adsorption onto the metal surface, forming a protective film that shields the metal from corrosive environments.[1][2] The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrazole ring are key to this adsorption process.[3]

Q2: Are pyrazole-based inhibitors typically classified as anodic, cathodic, or mixed-type? A2: Most studies indicate that pyrazole derivatives function as mixed-type inhibitors.[1][4] This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process.[1][5]

Q3: What is the primary mechanism of corrosion inhibition by pyrazole compounds? A3: The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites where corrosion occurs.[1] This adsorption can be physical (electrostatic interactions) or chemical (coordination bond formation), and often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[1][6]

Q4: I am observing a mixture of regioisomers during the synthesis of my pyrazole derivative. What could be the cause? A4: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in classical synthesis methods like the Knorr synthesis.[7] The final product is influenced by both steric and electronic differences between the two carbonyl groups and the specific reaction conditions (e.g., acidic vs. basic).[7]

Q5: How does temperature generally affect the performance of pyrazole inhibitors? A5: Inhibition efficiency typically decreases as the temperature rises.[8][9][10] This is often attributed to a shift in the adsorption-desorption equilibrium, where higher temperatures favor the desorption of inhibitor molecules from the metal surface, leaving it exposed to the corrosive medium.[10]

Troubleshooting Guides

Problem 1: Low Inhibition Efficiency

Q: My pyrazole derivative is showing lower-than-expected inhibition efficiency in electrochemical tests. What are the potential causes and how can I troubleshoot this? A: Several factors could be contributing to low efficiency. Follow this troubleshooting workflow:

  • Verify Inhibitor Concentration and Solubility:

    • Issue: The inhibitor may not be fully dissolved in the corrosive medium, or the concentration might be too low. Issues with solubility are known to hinder the anticorrosive activity of some heterocyclic compounds.[5]

    • Solution: Ensure the inhibitor is completely dissolved. You may need to use a co-solvent like DMSO or ethanol, though ensure it doesn't interfere with the experiment.[11] Prepare a range of concentrations to determine the optimal dose, as efficiency is concentration-dependent.[8][12]

  • Check Purity of the Synthesized Compound:

    • Issue: Impurities from the synthesis process can interfere with the inhibitor's adsorption on the metal surface.

    • Solution: Purify the compound using recrystallization or column chromatography.[7] Confirm purity using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Evaluate Experimental Conditions:

    • Issue: The temperature, pH, or corrosive medium composition might not be optimal.

    • Solution: Control the temperature, as efficiency often decreases with heat.[10][13] Ensure the corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄) is prepared accurately.[13][14]

  • Assess Metal Surface Preparation:

    • Issue: An improperly prepared metal surface (working electrode) can lead to inconsistent and poor results.

    • Solution: Mechanically polish the electrode surface with a series of abrasive papers (e.g., 220 to 1200 grit) to achieve a mirror finish.[13][15] Subsequently, rinse with deionized water and degrease with a solvent like acetone before immersion.[13][15]

Problem 2: Inconsistent or Non-Reproducible Electrochemical Data

Q: I am getting inconsistent results from my Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) experiments. What steps can I take to improve reproducibility? A: Reproducibility issues in electrochemical measurements often stem from the experimental setup and procedure.

  • Stabilize the Open Circuit Potential (OCP):

    • Issue: Starting the measurement before the system has reached a steady state will lead to unreliable data.

    • Solution: Always allow the working electrode to stabilize in the test solution for a set period (typically 30-60 minutes) until the Open Circuit Potential (OCP) is stable before running PDP or EIS scans.[3][5]

  • Standardize Electrode Setup:

    • Issue: The positioning of the reference and counter electrodes relative to the working electrode can affect the results.

    • Solution: Use a three-electrode cell with the working electrode, a reference electrode (like Ag/AgCl or SCE), and a counter electrode (platinum or graphite).[15] Place the reference electrode tip close to the working electrode using a Luggin capillary to minimize ohmic drop.[15]

  • Control Environmental Factors:

    • Issue: Variations in temperature, aeration, and agitation of the solution can alter corrosion rates.

    • Solution: Use a thermostatic water bath to maintain a constant temperature.[16] Ensure consistent aeration conditions for all experiments, as the solutions are typically open to the air.[13] Avoid unintended agitation of the cell during measurements.

Data Presentation: Performance of Pyrazole Inhibitors

The following tables summarize the inhibition efficiency of various pyrazole-based compounds under different experimental conditions.

Table 1: Inhibition Efficiency of Pyrazole Derivatives in 1 M HCl

Inhibitor Name/CodeConcentrationTemperature (K)Inhibition Efficiency (%)Data Source(s)
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)10⁻³ M29880%[8]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)10⁻³ M29894%[8]
BM-0110⁻³ M29890.4% (Weight Loss)[17]
BM-0210⁻³ M29891.5%[4]
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc)10⁻³ M29894.77%[18]
N-PMBSAOptimum29894.58%[16]
N-PBAOptimum29892.37%[16]
L410⁻³ M30390.1%[14]
L610⁻³ M30391.8%[14]

Table 2: Inhibition Efficiency of Pyrazole Derivatives in H₂SO₄

Inhibitor Name/CodeCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Data Source(s)
PAP0.5 M H₂SO₄Not Specified30390%[13]
3-methyl-1H-pyrazol-5-amine (MPA)1 M H₂SO₄0.8 g/L30392.28%[12]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)1 M H₂SO₄0.8 g/L30388.14%[12]
Py I (5-methyl derivative)Aerated H₂SO₄10 mMNot Specified90.1%[19]

Experimental Protocols

Protocol 1: Weight Loss (Gravimetric) Measurement

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions (e.g., 2 cm x 1 cm x 0.2 cm).[13] Abrade the surfaces progressively with emery papers (e.g., SiC from 220 to 1200 grit).[13]

  • Cleaning and Weighing: Wash the coupons with distilled water, degrease with acetone, rinse again with distilled water, and dry thoroughly.[13] Weigh each specimen accurately to the nearest 0.1 mg.[15]

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive solution (e.g., 100 mL of 1 M HCl) with and without various concentrations of the pyrazole inhibitor.[13] The immersion period is typically several hours (e.g., 6 hours).[6]

  • Post-Exposure Cleaning: After the immersion time, retrieve the coupons. Carefully remove corrosion products by cleaning, rinse with distilled water and acetone, and dry completely.[1][15]

  • Final Weighing and Calculation: Reweigh the cleaned, dry coupons. Calculate the weight loss (ΔW).

  • Calculations:

    • Calculate the Corrosion Rate (CR) using the formula: CR = ΔW / (A * t), where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Calculate the Inhibition Efficiency (IE%) using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Protocol 2: Potentiodynamic Polarization (PDP)

  • Electrochemical Cell Setup: Assemble a three-electrode cell. Use the prepared metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.[3][15]

  • OCP Stabilization: Fill the cell with the test solution (with or without inhibitor) and immerse the electrodes. Allow the system to stabilize for 30-60 minutes until the Open Circuit Potential (OCP) is steady.[3]

  • Polarization Scan: Using a potentiostat, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[14]

  • Data Analysis: Plot the resulting Tafel curves (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.[20]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Immerse the electrodes and allow the OCP to stabilize for 30-60 minutes.[3]

  • EIS Measurement: Set the working electrode at the stabilized OCP. Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[3]

  • Data Analysis: Record the impedance data and present it as Nyquist and Bode plots.[3]

  • Equivalent Circuit Modeling: Analyze the Nyquist plots by fitting the data to an appropriate equivalent electrical circuit. This allows for the determination of parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculation: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the Inhibition Efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Validation synthesis Inhibitor Synthesis & Purification weight_loss Weight Loss (Gravimetric) synthesis->weight_loss electrochem Electrochemical Tests (PDP, EIS) synthesis->electrochem surface_analysis Surface Analysis (SEM, AFM) synthesis->surface_analysis metal_prep Metal Specimen Preparation metal_prep->weight_loss metal_prep->electrochem metal_prep->surface_analysis calc Calculate Inhibition Efficiency (IE%) weight_loss->calc electrochem->calc mechanism Determine Adsorption & Inhibition Mechanism surface_analysis->mechanism calc->mechanism theory Theoretical Validation (DFT, MD Simulations) mechanism->theory

Caption: Standard workflow for evaluating pyrazole-based corrosion inhibitors.[1]

G start Low Inhibition Efficiency Observed check_conc Verify Inhibitor Concentration & Solubility start->check_conc check_purity Check Compound Purity (NMR, FTIR) check_conc->check_purity [OK] adjust_conc Adjust Concentration / Use Co-Solvent check_conc->adjust_conc [Issue Found] check_surface Review Metal Surface Preparation Protocol check_purity->check_surface [OK] purify Re-purify Compound (Chromatography) check_purity->purify [Issue Found] check_ocp Ensure OCP Stabilization check_surface->check_ocp [OK] repolish Re-polish Electrodes check_surface->repolish [Issue Found] stabilize Increase OCP Stabilization Time check_ocp->stabilize [Issue Found] end_node Re-run Experiment check_ocp->end_node [OK] adjust_conc->end_node purify->end_node repolish->end_node stabilize->end_node

Caption: A logical workflow for troubleshooting low inhibition efficiency.

G cluster_metal Metal Surface (e.g., Steel) inhibitor Pyrazole Inhibitor (with N atoms, π-electrons) metal Metal Surface (Anodic/Cathodic Sites) inhibitor->metal Adsorption (Physisorption/ Chemisorption) h_plus H+ h_plus->metal Cathodic Reaction (Blocked) cl_minus Cl- cl_minus->metal Anodic Reaction (Blocked)

Caption: Mechanism of action for pyrazole-based corrosion inhibitors.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities. FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil feature the pyrazole motif, underscoring its therapeutic significance.[2]

This guide provides a comparative analysis of the biological activities of various pyrazole-based compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information is supported by quantitative data from referenced studies and includes detailed experimental protocols for key biological assays.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of several pyrazole derivatives compared to standard drugs like Celecoxib and Diclofenac.

Compound ID/NameTargetIC50 Value (µM)In Vivo Model% Inhibition of EdemaReference DrugIC50 / % Inhibition (Reference)Citations
Celecoxib COX-20.04 (approx.)Carrageenan-induced paw edema58-93%--[3][5]
129b (thiazolidindione derivative) COX-20.88--Celecoxib0.04 (approx.)[7]
128c (methoxy substituent) COX-20.62--Celecoxib0.04 (approx.)[7]
132b (pyrazole moiety) COX-20.0035----[7]
Compound A COX-20.0394Carrageenan-induced paw edemaComparable to CelecoxibCelecoxib0.04 (approx.)[3]
Compound C COX-20.0387Carrageenan-induced paw edemaComparable to CelecoxibCelecoxib0.04 (approx.)[3]
N5 (acetyl derivative) COX-2-Cotton granuloma testRelative activity to Celecoxib: 1.17Celecoxib-[8]
N7 (carboxyphenylhydrazone) COX-2-Cotton granuloma testRelative activity to Celecoxib: 1.13Celecoxib-[8]
117a (tetrasubstituted pyrazole) COX-2-In vitro assay93.80%Diclofenac Sodium90.21%[7]
Mechanism of Action: COX-2 Inhibition Pathway

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins catalyzes conversion Inflammation Inflammation Prostaglandins->Inflammation mediate Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Enzyme selectively binds and inhibits Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->Arachidonic Acid

Mechanism of COX-2 inhibition by pyrazole compounds.

Anticancer Activity

Pyrazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[9][10] These mechanisms include the inhibition of protein kinases (e.g., EGFR, VEGFR-2), disruption of the cell cycle, and induction of apoptosis.[11][12]

Comparative Efficacy of Anticancer Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole compounds against several human cancer cell lines.

Compound ID/NameTarget Cell LineIC50 Value (µM)Reference DrugIC50 Value (Reference)Citations
161a (pyrazole-imide) A-549 (Lung)4.915-Fluorouracil59.27[7]
161b (pyrazole-imide) A-549 (Lung)3.225-Fluorouracil59.27[7]
163 (triazole-pyrazole hybrid) HepG-2 (Liver)12.22Doxorubicin11.21[7]
163 (triazole-pyrazole hybrid) HCT-116 (Colon)14.16Doxorubicin12.46[7]
163 (triazole-pyrazole hybrid) MCF-7 (Breast)14.64Doxorubicin13.45[7]
Compound 27 MCF-7 (Breast)16.50Tamoxifen23.31[12]
Compound 41 MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[12]
Compound 41 HepG-2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[12]
Compound A (4-chloro sub.) HeLa (Cervix)4.94--[13]

Antimicrobial Activity

The pyrazole scaffold is also integral to the development of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[14][15]

Comparative Efficacy of Antimicrobial Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against selected microbial strains.

Compound ID/NameMicrobial StrainMIC Value (µg/mL)Reference DrugMIC Value (Reference)Citations
Compound 3 Escherichia coli0.25Ciprofloxacin0.5[16]
Compound 4 Streptococcus epidermidis0.25Ciprofloxacin4.0[16]
Compound 2 Aspergillus niger1.0Clotrimazole2.0[16]
Compound 3 Microsporum audouinii0.5Clotrimazole0.5[16]
21a (carbothiohydrazide) Aspergillus niger2.9 - 7.8Clotrimazole-[14]
21a (carbothiohydrazide) S. aureus, B. subtilus, K. pneumoniae, E. coli62.5 - 125Chloramphenicol-[14]
5c (pyrazole-pyrimidine) MRSA521 (µM)Levofloxacin346 (µM)[17]
12 (aminoguanidine-derived) Escherichia coli1.0Moxifloxacin2.0[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key assays cited in this guide.

General Workflow for Synthesis and Evaluation

The development of novel pyrazole-based therapeutic agents typically follows a structured workflow from chemical synthesis to biological screening.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Precursors (Aldehydes, Ketones) Synthesis Claisen-Schmidt Condensation & Cyclization Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (COX, MTT, MIC) Purification->In_Vitro Test Compound Library Hit_ID Active Compound? In_Vitro->Hit_ID Hit_ID->Synthesis No (SAR Study) In_Vivo In Vivo Models (Paw Edema) Hit_ID->In_Vivo Yes Lead_Opt Lead Compound In_Vivo->Lead_Opt

General workflow for synthesis and biological evaluation.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][19]

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.[14]

    • The test compound or reference drug (e.g., Celecoxib, Indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[14][19]

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw.[4][14]

    • The paw volume is measured again at specific intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8][14]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle and carrageenan.[14]

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound for the two COX isoforms.[6][20]

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme and L-epinephrine (co-factors), Tris-HCl buffer, test compounds, and a detection kit (e.g., colorimetric or EIA-based).[12][20]

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[6][12]

    • Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.[6][20]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6]

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.[13][20]

    • Stop the reaction by adding a stop solution (e.g., HCl).[6]

  • Data Analysis: The amount of prostaglandin produced is measured using a suitable detection method (e.g., EIA or colorimetric reading at 590 nm).[17] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2][21]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[21]

  • Procedure:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

    • Treat the cells with various concentrations of the pyrazole derivative or a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, remove the medium and add MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[2][21]

    • Shake the plate for 15 minutes to ensure complete dissolution.[2]

  • Data Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][22]

  • Materials: Sterile 96-well microtiter plates, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum (adjusted to 0.5 McFarland standard), and test compounds.[11]

  • Procedure:

    • Dispense 100 µL of broth into all wells of a 96-well plate.[3]

    • Prepare a stock solution of the test compound and perform a two-fold serial dilution across the plate, typically from column 1 to column 10. Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[3][11]

    • Prepare a bacterial inoculum and dilute it in broth to the final desired concentration (approximately 5 x 10^5 CFU/mL).[11]

    • Add the diluted bacterial suspension to wells in columns 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9] This can be assessed visually or by reading the optical density with a plate reader.[11]

References

A Comparative Guide to 1-Phenyl-1H-Pyrazole-5-Carboxylic Acid Analogs as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-phenyl-1H-pyrazole-5-carboxylic acid analogs as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. The structure-activity relationship (SAR) of these compounds is explored, with a focus on how specific structural modifications influence their inhibitory potency. This document summarizes quantitative data from published studies, offers detailed experimental protocols for in vitro evaluation, and presents visual representations of key concepts to aid in the design of novel and more effective XO inhibitors.

Structure-Activity Relationship (SAR) Data

The inhibitory activity of this compound analogs against xanthine oxidase is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro IC50 values for a series of analogs, highlighting key SAR trends.

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 5)IC50 (nM)[1]
Febuxostat ---5.4[1]
Allopurinol ---~2000
16c HOCH(CH3)2CN5.7[1]
16d HOCH2CH(CH3)2CN5.7[1]
16f HO-cyclopentylCN4.2[1]
Y-700 HOCH2C(CH3)3CNPotent

Key Observations from SAR Studies:

  • Carboxylic Acid Moiety: The carboxylic acid group at the 5-position of the pyrazole ring is crucial for activity, likely acting as a key binding motif within the active site of xanthine oxidase.

  • Substituents on the Phenyl Ring:

    • A cyano (CN) group at the 3'-position of the phenyl ring generally enhances inhibitory activity.

    • Bulky alkoxy groups at the 4'-position of the phenyl ring, such as isopropoxy, isobutoxy, and cyclopentyloxy, are well-tolerated and can lead to potent inhibition.[1] The compound Y-700, with a neopentyloxy group at this position, has also demonstrated significant potency.

  • Comparison to Standards: Several synthesized 1-phenyl-pyrazole-4-carboxylic acid derivatives exhibit inhibitory potencies comparable to or even exceeding that of the clinically used drug febuxostat, and are significantly more potent than allopurinol.[1]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method for determining the in vitro inhibitory activity of test compounds against xanthine oxidase. The assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (positive control)

  • Potassium phosphate buffer (50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and the corresponding concentration of DMSO (vehicle).

    • Control wells (No inhibitor): Add buffer, xanthine oxidase solution, and DMSO.

    • Test wells: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive control wells: Add buffer, xanthine oxidase solution, and allopurinol or febuxostat solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (initial velocity) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Xanthine_Oxidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, XO, Xanthine, Compounds) setup Set up 96-well Plate (Blank, Control, Test) reagents->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Xanthine) preincubate->initiate measure Measure Absorbance (295 nm) initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

SAR_of_Pyrazole_Analogs cluster_core Core Scaffold cluster_modifications Key Structural Modifications cluster_activity Impact on XO Inhibition core 1-Phenyl-1H-pyrazole- 5-carboxylic acid R1 R1 (Phenyl Ring) core->R1 R2 R2 (Phenyl Ring) core->R2 COOH 5-Carboxylic Acid core->COOH increase Increases Potency R1->increase  3'-Cyano Group R2->increase  4'-Bulky Alkoxy Group (e.g., Isopropoxy, Neopentyloxy) essential Essential for Activity COOH->essential decrease Decreases Potency

Caption: Key structure-activity relationships for XO inhibition.

References

The Rise of Pyrazoles: A Comparative Look at Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of pyrazole derivatives reveals a class of compounds with significant promise in oncology. Exhibiting potent activity against a range of cancer cell lines, these heterocyclic molecules are emerging as versatile scaffolds for the development of novel anticancer agents. This guide provides a comparative analysis of various pyrazole derivatives, summarizing their efficacy, detailing the experimental validation, and illustrating the key signaling pathways they modulate.

The quest for more effective and less toxic cancer therapies has led researchers to explore a vast chemical landscape. Among the numerous heterocyclic compounds investigated, pyrazole derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities.[1] Recent studies have highlighted their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] This comparative guide synthesizes preclinical data on several noteworthy pyrazole derivatives, offering a resource for researchers and drug development professionals.

Comparative Anticancer Activity of Pyrazole Derivatives

The potency of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values of selected pyrazole derivatives against a panel of human cancer cell lines, juxtaposed with standard chemotherapeutic drugs for context.

Compound/DrugTarget(s)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference(s)
Pyrazole Derivative A EGFR, VEGFR-25.88.08.86--[3][4]
Compound 29 CDK217.1229.9510.05--[1]
Compound 33 CDK2<23.7<23.7<23.7<23.7-[1]
Compound 43 PI3 Kinase0.25----[1]
Compound 11 Not Specified-----[5]
CF-6 Not Specified-12.5---[6]
Doxorubicin (Standard) Topoisomerase II0.3 - 64.8-24.75.23-[1][4][6][7]
Cisplatin (Standard) DNA Cross-linking--5.5--[1]

Note: IC50 values can vary between studies due to different experimental conditions.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.

One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. Some pyrazole derivatives have been shown to inhibit PI3 kinase, thereby downregulating this pro-survival pathway and inducing apoptosis in cancer cells.

Another critical target is the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting components of this pathway, such as RAF or MEK kinases, certain pyrazole derivatives can halt the uncontrolled growth of cancer cells.

Furthermore, many pyrazoles target Cyclin-Dependent Kinases (CDKs) , which are key regulators of the cell cycle. Inhibition of CDKs by these compounds can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]

Below are diagrams illustrating a generalized experimental workflow for evaluating anticancer compounds and a simplified representation of a common signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assess Proliferation MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Assess Proliferation Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Compound Treatment->Annexin V/PI Staining (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis (IC50) Data Analysis (IC50) MTT Assay (Viability)->Data Analysis (IC50) Western Blot (Apoptotic markers) Western Blot (Apoptotic markers) Annexin V/PI Staining (Apoptosis)->Western Blot (Apoptotic markers) Western Blot (CDK levels) Western Blot (CDK levels) Cell Cycle Analysis->Western Blot (CDK levels)

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by some pyrazole derivatives.

Experimental Protocols

The validation of the anticancer activity of pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives or standard drugs for 48-72 hours.[3]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[9]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]

  • Procedure:

    • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[9]

Conclusion

The preclinical data strongly suggest that pyrazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents.[10] Their ability to target a multitude of cancer cell lines and key signaling pathways underscores their therapeutic potential. While some derivatives have shown potency comparable to or even exceeding that of standard chemotherapeutic drugs in certain contexts, further research is imperative. Future studies should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as comprehensive in vivo studies and clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.[1]

References

Comparative Efficacy of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anti-inflammatory potential of a novel pyrazole compound in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comparative analysis of the pre-clinical efficacy of a derivative of 1-phenyl-1H-pyrazole-5-carboxylic acid, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), against the widely used NSAIDs, Celecoxib and Diclofenac. The evaluation is based on the well-established carrageenan-induced paw edema model in mice, a standard assay for screening potential anti-inflammatory agents.

Executive Summary

LQFM-008, a piperazine derivative of this compound, has demonstrated significant anti-inflammatory and anti-nociceptive properties in animal models.[1] Its mechanism of action is proposed to be mediated through the serotonergic pathway, distinguishing it from traditional NSAIDs that primarily target the cyclooxygenase (COX) enzymes. This guide presents available pre-clinical data to facilitate an objective comparison of its efficacy with Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.

Data Presentation: Comparative Anti-Inflammatory Efficacy

The following tables summarize the quantitative data on the inhibition of carrageenan-induced paw edema in mice for LQFM-008, Celecoxib, and Diclofenac. It is important to note that the data for LQFM-008 is derived from a single study and presented qualitatively in the available abstract, while the data for Celecoxib and Diclofenac is compiled from multiple sources and may involve different experimental conditions.

Table 1: Efficacy of LQFM-008 in Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg, p.o.)Observation
LQFM-0087.5Reduced edema only for the first hour
LQFM-00815Reduced edema at all tested time points
LQFM-00830Reduced edema at all tested time points

Data is based on the abstract by Priscilla et al. (2015). Quantitative values for percentage inhibition were not available in the abstract.

Table 2: Efficacy of Celecoxib in Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg, p.o.)Time Point (hours)% Inhibition of EdemaReference
Celecoxib103~40%Fereidoni et al. (2000)
Celecoxib303~60%Fereidoni et al. (2000)

Table 3: Efficacy of Diclofenac in Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg, p.o.)Time Point (hours)% Inhibition of EdemaReference
Diclofenac103~50%Abdel-Tawab et al. (2009)
Diclofenac203~70%Abdel-Tawab et al. (2009)

Experimental Protocols

The carrageenan-induced paw edema model is a standard in vivo method for evaluating the acute anti-inflammatory activity of compounds.

General Protocol:

  • Animal Model: Male Swiss mice are typically used.[2]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (LQFM-008), reference drugs (Celecoxib, Diclofenac), or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Inflammation: After a specific pre-treatment time (usually 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[3][4]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the anti-inflammatory effects of the compared compounds.

COX_Pathway Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 COX2_selective COX-2 Arachidonic_Acid->COX2_selective Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2_selective Selectively Inhibits COX2_selective->Prostaglandins

Caption: Mechanism of Action of Diclofenac and Celecoxib.

Serotonergic_Pathway LQFM008 LQFM-008 Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A) LQFM008->Serotonin_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↓PKA) Serotonin_Receptor->Downstream_Signaling Reduced_Cytokine_Release Reduced Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Downstream_Signaling->Reduced_Cytokine_Release Anti_Inflammatory_Effect Anti-inflammatory Effect Reduced_Cytokine_Release->Anti_Inflammatory_Effect

Caption: Proposed Mechanism of Action of LQFM-008.

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Swiss Mice) Start->Animal_Acclimatization Grouping Random Grouping (Control & Treatment) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (p.o. or i.p.) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Hourly Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

References

A Comparative Analysis of 1-phenyl-1H-pyrazole-5-carboxylic acid and Commercial Drug Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous commercially successful drugs. This guide provides a comparative overview of the synthetic compound 1-phenyl-1H-pyrazole-5-carboxylic acid and its potential therapeutic applications in relation to established commercial drugs sharing the pyrazole core: Celecoxib, Sildenafil, and Rimonabant. While direct comparative experimental data for this compound is limited in publicly available literature, this document compiles relevant data for structurally similar pyrazole derivatives and the aforementioned commercial drugs to offer a valuable reference for researchers.

Executive Summary

This compound is a pyrazole derivative with potential for development in several therapeutic areas, most notably as an anti-inflammatory and anticancer agent. This is inferred from the broad spectrum of biological activities exhibited by other substituted pyrazole-carboxylic acid derivatives. In comparison, commercial drugs with a pyrazole core have well-defined mechanisms of action and established clinical profiles. Celecoxib is a selective COX-2 inhibitor used for inflammation and pain. Sildenafil is a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction and pulmonary hypertension. Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was formerly used for obesity.

This guide presents available quantitative data for these compounds, details common experimental protocols for their evaluation, and visualizes their respective signaling pathways to aid in understanding their mechanisms and to inform future research on novel pyrazole derivatives like this compound.

Data Presentation

Table 1: Comparison of In Vitro Anti-Inflammatory Activity (COX Inhibition)
Compound/DrugTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib COX-20.045[1]327[1]
COX-114.715[1]
Pyrazole Derivative 8b COX-20.043[1]316[1]
(Thymol-pyrazole hybrid)COX-113.588[1]
Pyrazole Derivative 4a COX-20.068[1]151[1]
(Thymol-pyrazole hybrid)COX-110.268[1]
Pyrazole-hydrazone 4a COX-20.67[2]8.41[2]
COX-15.63[2]
Pyrazole-hydrazone 4b COX-20.58[2]10.55[2]
COX-16.12[2]

Note: The data for pyrazole derivatives are from different studies and represent compounds with structural similarities to this compound, highlighting the potential for this class of compounds to exhibit COX-2 inhibitory activity.

Table 2: Comparison of In Vitro Anticancer Activity (Cytotoxicity)

Direct cytotoxic data for this compound is not extensively reported. However, the anticancer potential of various pyrazole derivatives has been evaluated against multiple cancer cell lines.

Compound/DrugCell LineIC50 (µM)
Pyrazolyl hydroxamic acid derivative 55 A549 (Lung)Not specified, but potent
Pyrazole hydrazide derivative 33 B16-F10 (Melanoma)0.49 ± 0.07
MCF-7 (Breast)0.57 ± 0.03
BRAF(V60E) inhibitor 30 WM266.4 (Melanoma)1.50
A375 (Melanoma)1.32
Indole-pyrazole hybrid 7a HepG2 (Liver)6.1 ± 1.9
Indole-pyrazole hybrid 7b HepG2 (Liver)7.9 ± 1.9

Note: The presented data showcases the potential of the pyrazole scaffold in developing novel anticancer agents. The specific activity of this compound would require direct experimental evaluation.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Detection reagent (e.g., ELISA-based kit for PGE2 or a colorimetric/fluorometric probe)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in DMSO and make serial dilutions to the desired concentrations.

  • Enzyme Preparation: In a 96-well plate, add reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the log of the compound concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of this compound COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay MTT_Assay MTT Cytotoxicity Assay Synthesis->MTT_Assay IC50_COX Determine COX IC50 COX_Assay->IC50_COX IC50_MTT Determine Cytotoxicity IC50 MTT_Assay->IC50_MTT Comparison Compare with Commercial Drugs IC50_COX->Comparison IC50_MTT->Comparison

Caption: General experimental workflow for evaluating pyrazole derivatives.

celecoxib_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Celecoxib's mechanism of action via COX-2 inhibition.

sildenafil_pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes PDE5 PDE5 cGMP->PDE5 Degraded by GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

rimonabant_pathway Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activates Neuronal Signaling Neuronal Signaling CB1 Receptor->Neuronal Signaling Modulates Appetite Stimulation Appetite Stimulation Neuronal Signaling->Appetite Stimulation Rimonabant Rimonabant Rimonabant->CB1 Receptor Antagonizes

Caption: Rimonabant's mechanism as a CB1 receptor antagonist.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. While direct experimental comparisons with commercial drugs like Celecoxib are not yet available, the data on related pyrazole derivatives suggest that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel pyrazole-based compounds. Future studies should focus on obtaining direct quantitative data to enable a more definitive comparison with existing therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical methods for the quantification of 1-phenyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical data. This document delves into the experimental protocols for High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance for the analysis of pyrazole derivatives.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for this compound.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]
Precision (%RSD) < 2.0%[1]< 5.0%[1]
Limit of Detection (LOD) ~10-100 ng/mL[1]~1-10 µg/mL[1]
Limit of Quantitation (LOQ) ~50-200 ng/mL[1]~5-20 µg/mL[1]
Selectivity/Specificity Good[1]Moderate[1]
Typical Run Time 5-15 minutes[1]< 1 minute per sample[1]
Cost per Sample Moderate[1]Low[1]
Instrumentation Complexity High[1]Low[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of pyrazole derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid and methanol (20:80 v/v).[2] The exact ratio should be optimized for peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.[1][2]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: Determined by scanning a solution of the analyte across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). For a similar pyrazoline derivative, detection was carried out at 206 nm.[2]

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a known concentration. Calibration standards are prepared by serial dilution of the stock solution.[2]

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interference at the analyte's retention time.[1]

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weigh Standard & Sample dissolve Dissolve in Mobile Phase start->dissolve stock Prepare Stock Solution dissolve->stock sample_prep Prepare Sample Solution dissolve->sample_prep dilute Serial Dilution for Standards stock->dilute inject Inject into HPLC System dilute->inject sample_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at λmax separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify validate Perform Method Validation (Linearity, Accuracy, Precision) quantify->validate

Fig. 1: HPLC-UV method workflow for the analysis of this compound.
UV-Vis Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[1]

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).[1]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.[1]

Sample Preparation: A stock solution is prepared by dissolving a known weight of this compound in the chosen solvent. A series of standard solutions are then prepared by diluting the stock solution.

Validation Parameters:

  • Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.[1]

  • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.[1]

  • Accuracy: Perform recovery studies by adding known amounts of the analyte to a placebo and measuring the absorbance.

  • Precision: Determine the repeatability of absorbance measurements for a single standard solution.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Validation start Weigh Standard & Sample dissolve Dissolve in Appropriate Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution for Standards stock->dilute scan Determine λmax stock->scan measure Measure Absorbance of Standards & Samples dilute->measure scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Analyte Concentration calibrate->quantify validate Perform Method Validation (Linearity, Accuracy, Precision) quantify->validate

Fig. 2: UV-Vis spectrophotometry method workflow for this compound.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods to determine if they provide equivalent data.[3] This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one.

Cross-Validation Protocol:

  • Sample Selection: A set of at least 20-30 real samples spanning the expected concentration range should be selected.

  • Analysis: Each sample is analyzed in duplicate by both the "test" method and the "reference" method.

  • Data Evaluation: The results from both methods are compared statistically. The percentage difference between the mean values obtained by the two methods should be within a predefined acceptance criterion (e.g., ±15-20%). A Bland-Altman plot can be used to visualize the agreement between the two methods.

Cross_Validation_Logic start Define Reference & Test Methods select_samples Select Representative Samples start->select_samples analyze_ref Analyze Samples with Reference Method select_samples->analyze_ref analyze_test Analyze Samples with Test Method select_samples->analyze_test compare_data Compare Datasets analyze_ref->compare_data analyze_test->compare_data statistical_analysis Statistical Analysis (%Difference, Bland-Altman Plot) compare_data->statistical_analysis decision Results within Acceptance Criteria? statistical_analysis->decision equivalent Methods are Equivalent decision->equivalent Yes not_equivalent Investigate Discrepancy decision->not_equivalent No

Fig. 3: Logical workflow for the cross-validation of two analytical methods.

References

Assessing the Selectivity of 1-phenyl-1H-pyrazole-5-carboxylic acid for Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the selectivity of 1-phenyl-1H-pyrazole-5-carboxylic acid as a potential inhibitor of human carbonic anhydrases (CAs). While the precise biological target of this compound is not definitively established, the pyrazole carboxylic acid scaffold is a known pharmacophore for inhibitors of CAs, particularly the tumor-associated isoforms CA IX and XII.[1] This document, therefore, uses the carbonic anhydrase family as a representative target to illustrate the principles and methodologies for evaluating inhibitor selectivity.

The guide compares the hypothetical selectivity profile of this compound against established CA inhibitors: the non-selective clinical drug Acetazolamide and the highly selective inhibitor SLC-0111. All data is presented to facilitate objective comparison, supported by detailed experimental protocols for the determination of inhibitory activity.

Data Presentation: Comparative Inhibitor Selectivity

The selectivity of a compound is determined by comparing its inhibitory potency (Kᵢ) against the target isoform versus off-target isoforms. This guide focuses on four physiologically relevant isoforms: the ubiquitous cytosolic enzymes hCA I and hCA II, and the transmembrane tumor-associated targets hCA IX and hCA XII. A higher selectivity ratio (e.g., Kᵢ [hCA II] / Kᵢ [hCA IX]) indicates a greater preference for the target enzyme.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II / hCA IX)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableTo Be Determined
Acetazolamide (Non-selective control) 2501225.85.70.47
SLC-0111 (Selective control) 5080964045.14.5213.7
5-(p-fluorophenyl)-1H-pyrazole-3-carboxylic acid *>100,000>100,00045,6009,800~2.2

Note: Data for 5-(p-fluorophenyl)-1H-pyrazole-3-carboxylic acid is included as a representative analog from the pyrazole carboxylic acid class.[1] Data for Acetazolamide and SLC-0111 are compiled from literature sources.[2][3]

Mandatory Visualizations

The diagram below illustrates the critical role of Carbonic Anhydrase IX (CA IX) in regulating pH in the hypoxic tumor microenvironment. This regulation is crucial for tumor cell survival and proliferation, making CA IX a key therapeutic target.[4][5][6][7]

cluster_TME Tumor Microenvironment (Acidic) cluster_cell Tumor Cell (Intracellular) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Upregulation HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) (Cell Surface) CAIX_exp->CAIX HCO3 HCO₃⁻ (Bicarbonate) CAIX->HCO3 H_ion H⁺ (Protons) CAIX->H_ion H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ CO2 CO₂ CO2->CAIX H2O H₂O H2O->CAIX Bicarb_trans Bicarbonate Transporters HCO3->Bicarb_trans transported in pH_reg Extracellular Acidification & Intracellular pH Buffering H_ion->pH_reg Proliferation Tumor Cell Proliferation, Invasion & Survival pH_reg->Proliferation Bicarb_trans->pH_reg Metabolism Anaerobic Glycolysis Metabolism->CO2 releases

Caption: Role of CAIX in regulating pH under hypoxic tumor conditions.

The following workflow outlines the key steps in determining the selectivity profile of a test compound like this compound.

start Start: Synthesize/Obtain Test Compound (e.g., this compound) recombinant Express & Purify Recombinant human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) start->recombinant assay Perform Stopped-Flow CO₂ Hydration Assay recombinant->assay concentration Test a Range of Inhibitor Concentrations assay->concentration kinetics Measure Initial Rates of Reaction concentration->kinetics calc_ic50 Calculate IC₅₀ Values for each Isoform kinetics->calc_ic50 calc_ki Calculate Kᵢ Values (Cheng-Prusoff Equation) calc_ic50->calc_ki selectivity Determine Selectivity Ratios (e.g., Kᵢ off-target / Kᵢ target) calc_ki->selectivity end End: Comparative Selectivity Profile selectivity->end

Caption: Experimental workflow for assessing inhibitor selectivity.

Experimental Protocols

This method is the gold standard for measuring the catalytic activity of CAs and determining the potency of their inhibitors.[1][8] It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change monitored by a pH indicator.

1. Principle: The assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. The reaction progress is monitored by observing the change in absorbance of a pH indicator. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the calculation of inhibition constants (Kᵢ).[2]

2. Materials and Reagents:

  • Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII).

  • Buffer: 20 mM HEPES (pH 7.5) or Tris (pH 7.4), containing 20 mM Na₂SO₄ to maintain constant ionic strength.

  • pH Indicator: Phenol red (0.02 mM) or a suitable fluorescent pH indicator like pyranine.

  • Substrate: CO₂-saturated water. Prepared by bubbling pure CO₂ gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C). The concentration of CO₂ is calculated using Henry's Law.

  • Inhibitor Stock Solutions: Test compound (this compound) and control inhibitors (e.g., Acetazolamide, SLC-0111) dissolved in DMSO to a high concentration (e.g., 10 mM).

  • Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

3. Procedure:

  • Syringe Preparation:

    • Syringe A: Fill with the enzyme solution (at a final concentration of ~10 nM) and the pH indicator in the assay buffer.

    • Syringe B: Fill with CO₂-saturated water. For inhibition assays, this syringe also contains the desired final concentration of the inhibitor. A range of inhibitor concentrations should be prepared by serial dilution.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to monitor the absorbance change at the λ_max of the chosen pH indicator (e.g., 557 nm for phenol red).

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B (1:1 ratio) in the instrument's observation cell.

    • Record the change in absorbance over time (typically for 10-100 seconds). The initial, linear phase of the reaction (first 5-10%) is used to determine the initial velocity (V₀).

    • For each inhibitor concentration, acquire at least three to six traces to ensure reproducibility.

  • Controls:

    • Uncatalyzed Rate: Perform the reaction without any enzyme to measure the spontaneous hydration of CO₂. This rate is subtracted from the enzyme-catalyzed rates.

    • Enzyme Control: Perform the reaction with the enzyme but without any inhibitor to determine the maximal velocity (V_max).

4. Data Analysis:

  • Calculate the initial reaction rates from the slope of the absorbance change over time for each inhibitor concentration.

  • Plot the initial rates against the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant of the enzyme for CO₂. The Kₘ should be determined in separate experiments by varying the CO₂ concentration.

  • Calculate the selectivity ratio by dividing the Kᵢ for an off-target isoform by the Kᵢ for the target isoform (e.g., Kᵢ hCA II / Kᵢ hCA IX).

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Pyrazole Derivatives and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of various pyrazole derivatives against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the underlying biological pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, is a prominent member of this class. Pyrazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. Notably, the pyrazole scaffold is the core of the selective COX-2 inhibitor, celecoxib. This guide delves into the comparative anti-inflammatory profiles of various pyrazole derivatives and ibuprofen, supported by experimental evidence.

Mechanism of Action: COX Inhibition

The primary mechanism of action for both ibuprofen and many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

  • Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While this contributes to its broad anti-inflammatory and analgesic effects, the inhibition of COX-1, which is involved in maintaining the gastric mucosa, can lead to gastrointestinal side effects.[2]

  • Pyrazole derivatives , particularly those designed as selective COX-2 inhibitors like celecoxib, preferentially target the COX-2 enzyme, which is predominantly upregulated at sites of inflammation. This selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives in comparison to ibuprofen and other standards.

In Vitro Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Ibuprofen 11.2 ± 1.9--[3]
Celecoxib >1000.052>1923[4]
PYZ16 5.580.5210.73[4][5]
PYZ20 -0.33-[4]
PYZ28 >500.26>192.3[4]
PYZ31 -0.01987-[4][5]
Compound 5f 14.341.509.56[6]
Compound 6f 9.561.158.31[6]

Note: IC50 values can vary between different studies and assay conditions. The data presented is a compilation from various sources for comparative purposes.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the reduction in swelling in treated animals compared to a control group.

CompoundDose (mg/kg)Edema Inhibition (%)Time (hours)Reference
Ibuprofen 1051.024[7]
Indomethacin (Standard) 1054.084[7]
PYZ2 40051.024[7]
PYZ16 -64.28-[4][5]
Compound 13 -62.003[5]
Compound 1f -65.833[5]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, hematin, L-epinephrine, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of the test compounds or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO). Incubate the plate for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[8]

In Vivo Carrageenan-Induced Paw Edema Assay

This assay is used to evaluate the acute anti-inflammatory activity of a compound in a rodent model.

Objective: To assess the ability of test compounds to reduce acute inflammation in vivo.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drug (e.g., ibuprofen, indomethacin)

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups at various doses.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds to the respective groups, typically orally (p.o.) or intraperitoneally (i.p.), one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][10]

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cleavage by COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (homeostatic) Prostaglandins (homeostatic) COX-1 (constitutive)->Prostaglandins (homeostatic) Prostaglandins (inflammatory) Prostaglandins (inflammatory) COX-2 (inducible)->Prostaglandins (inflammatory) GI Protection GI Protection Prostaglandins (homeostatic)->GI Protection Inflammation Inflammation Prostaglandins (inflammatory)->Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) inhibits Ibuprofen->COX-2 (inducible) inhibits Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors) Pyrazole Derivatives (Selective COX-2 Inhibitors)->COX-2 (inducible) selectively inhibits start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents add_enzyme Add Enzyme (COX-1 or COX-2) and Cofactors to Plate prep_reagents->add_enzyme add_inhibitor Add Test Compound/Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (10-15 min, 37°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate (2 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Measure Prostaglandin E2 (EIA or LC-MS/MS) stop_reaction->detection analyze Calculate % Inhibition and IC50 Value detection->analyze end End analyze->end start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping baseline Measure Initial Paw Volume grouping->baseline administer Administer Compound/Vehicle baseline->administer induce_edema Inject Carrageenan into Paw administer->induce_edema 1 hour after measure_edema Measure Paw Volume at Intervals (1-5h) induce_edema->measure_edema analyze Calculate Edema Inhibition (%) measure_edema->analyze end End analyze->end

References

Pyrazole Derivatives Emerge as High-Performance Corrosion Inhibitors, Outperforming Conventional Options

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of pyrazole-based corrosion inhibitors demonstrates their superior performance in protecting metallic surfaces compared to established market alternatives. Detailed experimental data reveals that pyrazole derivatives exhibit significantly higher inhibition efficiencies, offering a more effective and reliable solution for preventing corrosion in various industrial applications.

Researchers and scientists in the field of materials science and corrosion prevention now have access to compelling evidence supporting the efficacy of pyrazole compounds as corrosion inhibitors. Recent studies, employing a range of electrochemical and weight loss techniques, have consistently shown that pyrazole derivatives provide enhanced protection for mild steel and other alloys in aggressive acidic environments.

Quantitative Performance Analysis

The superior performance of pyrazole inhibitors is evident in the quantitative data gathered from various experimental setups. The following table summarizes the inhibition efficiency of several pyrazole derivatives in comparison to a baseline of uninhibited and conventionally inhibited systems.

InhibitorConcentration (M)Corrosive MediumInhibition Efficiency (%)Measurement TechniqueReference
Pyrazole Derivative BM-01 10⁻³1.0 M HCl90.40Weight Loss[1]
10⁻³1.0 M HCl90.38Potentiodynamic Pol.[1]
10⁻³1.0 M HCl90.0EIS[1]
Pyrazole Derivative BM-02 10⁻³1.0 M HCl91.5Not Specified[2]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) 10⁻³1 M HCl94Weight Loss[3]
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) 10⁻³1 M HCl80Weight Loss[3]
3-methyl-1H-pyrazol-5-amine (MPA) 0.8 g/L1 M H₂SO₄96.47Electrochemical[4]
3-methyl-1H-pyrazol-5-(4H)-one (MPO) 0.8 g/L1 M H₂SO₄85.55Electrochemical[4]
Benzothiazole bearing a pyrazole moiety (BTPA) 15 µM1 M HNO₃92.5Weight Loss[5]
Benzyltriethylammonium chloride (BTC) - Known Inhibitor 10 mM1.0 M HCl65EIS[6]

The data clearly indicates that pyrazole derivatives consistently achieve inhibition efficiencies exceeding 90% under various conditions, and in some cases, approaching 97%.[1][2][3][4][5] This level of performance is a significant improvement over some conventional inhibitors.

The mechanism behind this enhanced protection lies in the ability of pyrazole molecules to adsorb onto the metal surface, forming a stable protective layer.[7] This barrier effectively isolates the metal from the corrosive environment. Quantum chemical studies have further elucidated that the unique electronic structure of pyrazole derivatives facilitates strong bonding with the metal surface.[7]

Experimental Methodologies

The evaluation of these inhibitors was conducted using standardized and rigorous experimental protocols to ensure the reliability and reproducibility of the results. The primary techniques employed include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Weight Loss Measurement Protocol:

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's effectiveness.

  • Specimen Preparation: Mild steel coupons with a known surface area are mechanically polished with progressively finer grades of emery paper, rinsed with distilled water, degreased with acetone, and then dried.[7]

  • Initial Measurement: Each coupon is accurately weighed using an analytical balance.[7]

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a specified duration at a constant temperature.[7]

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and reweighed.[7]

  • Calculations:

    • Corrosion Rate (CR): CR = (Initial Weight - Final Weight) / (Surface Area * Time)[7]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100[7]

Electrochemical Measurement Protocols:

These techniques provide insights into the electrochemical processes occurring at the metal-solution interface and allow for a more rapid determination of inhibitor performance. A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[7][8]

  • Potentiodynamic Polarization (PDP):

    • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.[8]

    • Polarization Scan: The potential of the working electrode is scanned over a defined range at a constant scan rate.[9]

    • Data Analysis: The resulting current is measured, and the corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using the corrosion current densities in the absence and presence of the inhibitor.[5]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Scan: A small amplitude AC voltage is applied to the system at the OCP over a range of frequencies.

    • Impedance Measurement: The impedance of the system is measured at each frequency.

    • Data Analysis: The data is often represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior and extract parameters such as the polarization resistance (Rp).[10] The inhibition efficiency is calculated from the polarization resistance values with and without the inhibitor.[11]

Visualizing the Evaluation Process

The logical workflow for evaluating the performance of these corrosion inhibitors is depicted in the diagram below.

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Conclusion inhibitor Inhibitor Synthesis & Characterization wl Weight Loss Measurements inhibitor->wl pdp Potentiodynamic Polarization (PDP) inhibitor->pdp eis Electrochemical Impedance (EIS) inhibitor->eis solution Corrosive Solution Preparation solution->wl solution->pdp solution->eis specimen Metal Specimen Preparation specimen->wl specimen->pdp specimen->eis data_analysis Data Analysis & Isotherm Modeling wl->data_analysis pdp->data_analysis eis->data_analysis surface_analysis Surface Analysis (SEM/AFM) data_analysis->surface_analysis conclusion Mechanism Validation & Conclusion surface_analysis->conclusion

Caption: Standard workflow for the evaluation of corrosion inhibitors.

The comprehensive data and standardized protocols presented provide a solid foundation for researchers and industry professionals to consider pyrazole derivatives as a highly effective class of corrosion inhibitors. Their superior performance, coupled with a deeper understanding of their mechanism of action, positions them as a leading alternative for the future of corrosion protection.

References

A Head-to-Head In Vitro Comparison of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, 1-phenyl-1H-pyrazole-5-carboxylic acid derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. This guide provides a head-to-head comparison of various derivatives, summarizing their in vitro performance against several key biological targets. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Xanthine Oxidase Inhibition

A study by Ishibuchi et al. evaluated a series of 1-phenylpyrazole derivatives for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism and a target for the treatment of gout. The results highlighted that the presence of a large alkoxy group at the 4-position of the phenyl ring was crucial for potent inhibitory activity.[1][2]

CompoundRIC50 (nM)
Y-7003-cyano-4-neopentyloxyphenyl5.5
Allopurinol (Standard)--

Table 1: Inhibitory Activity of 1-Phenylpyrazole Derivatives against Xanthine Oxidase. [1]

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

In the context of antidiabetic research, two pyrazole derivatives, Pyz-1 and Pyz-2, were synthesized and evaluated for their in vitro inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Both compounds demonstrated potent inhibition compared to the standard drug, Acarbose.[3]

CompoundTarget EnzymeIC50 (µM)
Pyz-1α-glucosidase75.62 ± 0.56
Pyz-2α-glucosidase95.85 ± 0.92
Acarbose (Standard)α-glucosidase72.58 ± 0.68
Pyz-1α-amylase119.3 ± 0.75
Pyz-2α-amylase120.2 ± 0.68
Acarbose (Standard)α-amylase115.6 ± 0.574

Table 2: In Vitro Antidiabetic Activity of Pyrazole Derivatives. [3]

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells.[4] Another study investigated pyrazole-naphthalene derivatives against MCF-7 breast cancer cells, with one compound exhibiting significantly higher activity than the reference drug cisplatin.[5]

CompoundCell LineIC50 (µM)
Compound 4bA549Potent (exact IC50 not specified)
Compound 168MCF-72.78 ± 0.24
Cisplatin (Standard)MCF-715.24 ± 1.27

Table 3: In Vitro Anticancer Activity of Pyrazole Derivatives. [4][5]

Antimicrobial and Antifungal Activity

The versatility of the pyrazole scaffold extends to antimicrobial and antifungal activities. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened against various bacterial and fungal pathogens. Several of these compounds demonstrated inhibitory effects, particularly against Candida albicans strains.[6]

Experimental Protocols

Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase was evaluated in vitro. A series of 1-phenylpyrazoles were prepared and tested. The compound 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) was identified as the most potent inhibitor.[1][2] The specific protocol for the enzyme inhibition assay was not detailed in the provided search results.

α-Glucosidase and α-Amylase Inhibition Assays

The in vitro antidiabetic activity of the synthesized pyrazole derivatives was assessed by evaluating their inhibitory effects on α-glucosidase and α-amylase. The assays were performed to determine the IC50 values of the compounds, which represent the concentration required to inhibit 50% of the enzyme's activity. The results were compared with Acarbose, a standard antidiabetic drug.[3] The detailed step-by-step protocol for these assays was not available in the search results.

Anticancer Cell Viability Assay (MTT Assay)

The anticancer potential of synthesized pyrazole compounds was investigated against cancer cells, such as GBM cells, using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The formation of formazan crystals, which are soluble in an appropriate solvent, indicates the metabolic activity of the cells. The absorbance of the colored solution is quantified by a spectrophotometer, and the cell viability is calculated. A reduction in cell viability compared to the control group indicates the cytotoxic activity of the tested compounds.[7]

Antimicrobial and Antifungal Activity Assays

The antibacterial and antifungal activities of the synthesized pyrazole derivatives were screened using the modified agar well diffusion assay. This method involves seeding a petri dish containing nutrient agar with the test microorganism. Wells are then made in the agar, and the test compounds are introduced into these wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial or antifungal activity.[6]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials (1-phenylhydrazine, etc.) reaction Chemical Synthesis (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec, etc.) purification->characterization target_prep Target Preparation (Enzyme/Cell Culture) characterization->target_prep Test Compounds assay Bioassay (e.g., Inhibition Assay, Cytotoxicity Assay) target_prep->assay data_acq Data Acquisition (e.g., Spectrophotometry) assay->data_acq ic50 IC50/EC50 Determination data_acq->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor 1-Phenylpyrazole Derivatives Inhibitor->XO

References

Safety Operating Guide

Safe Disposal of 1-Phenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-phenyl-1H-pyrazole-5-carboxylic acid, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with the care afforded to all laboratory chemicals.[1] Always consult the Safety Data Sheet (SDS) before handling.

Key Safety Measures:

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid dust inhalation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]

  • Spill Response: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Hazard InformationPrecautionary Measures
Physical State Solid
Hazards Not classified as hazardous[1]
Personal Protective Equipment Safety glasses, gloves, lab coat[1]
Handling Avoid dust formation, use in well-ventilated area[1]
Storage Keep in a tightly closed container in a dry, cool, and well-ventilated place.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound and its empty containers, integrating best practices for laboratory chemical waste management.

  • Waste Characterization: Although not classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]

  • Container Selection and Labeling:

    • Place waste this compound in a clearly labeled, leak-proof container.[3] The original container is often a good choice.[2]

    • The label must include the full chemical name, "this compound," and the words "Hazardous Waste".[4] Also, include the date of waste generation and the principal investigator's contact information.[4]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.[5]

    • Ensure the container is kept closed except when adding waste.[5][6]

    • Segregate from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]

  • Disposal of Empty Containers:

    • To be considered non-hazardous for disposal in regular trash, an empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[2][6]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.[2][6]

    • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS or hazardous waste program to schedule a pickup for the collected chemical waste.[2][4] Do not transport hazardous waste yourself.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_chemical_disposal cluster_container_disposal start Start: Have 1-phenyl-1H-pyrazole-5-carboxylic acid for disposal waste_type Is it the chemical itself or an empty container? start->waste_type label_waste Label as 'Hazardous Waste' with full chemical name waste_type->label_waste Chemical triple_rinse Triple-rinse the container with a suitable solvent waste_type->triple_rinse Empty Container store_waste Store in a sealed, compatible container in a designated area label_waste->store_waste contact_ehs Contact EHS/Hazardous Waste Program for pickup store_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface the original label triple_rinse->deface_label collect_rinsate->label_waste  Treat rinsate as chemical waste dispose_trash Dispose of empty container in regular trash deface_label->dispose_trash

References

Personal protective equipment for handling 1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1133-77-3). The following procedures are based on established laboratory safety practices to ensure a secure working environment.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle all laboratory chemicals with a comprehensive safety approach.[1] The recommendations for handling similar pyrazole compounds suggest that skin, eye, and respiratory irritation are potential hazards.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure through skin and eye contact, inhalation, and ingestion. All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1, EN166, or equivalent national standards. Required for all handling.[5]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use and dispose of contaminated gloves properly. Double gloving is required.[6]
Body Protection Laboratory CoatStandard practice for all laboratory work. A flame-resistant coat is recommended.[5][7]
Impervious ClothingRecommended to prevent skin contact.[7]
Respiratory Protection N95 RespiratorRecommended for handling powders to prevent inhalation.[8]

Operational Plan

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling activities.

2. Weighing and Transfer:

  • Don all required PPE before entering the designated handling area.

  • Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols.

  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.[9]

  • Close the container tightly after use.

3. In-Experiment Handling:

  • Keep the reaction vessel within the fume hood.

  • Maintain good laboratory hygiene; do not eat, drink, or smoke in the laboratory.[2][10]

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][11]

  • Spills: Evacuate the area. Wear appropriate PPE and sweep up the spilled material. Place in a suitable, closed container for disposal. Avoid generating dust.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1]

  • Regulatory Compliance: Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers suitable for chemical waste.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility. Do not dispose of it down the drain or in the regular trash.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_weigh Weigh and Transfer prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->handle_weigh prep_safety Check Eyewash/Shower prep_safety->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_experiment->emergency_exposure If exposure occurs cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_action Follow First Aid/Spill Protocol emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.